Product packaging for 2-Bromo-4-fluorobenzoic acid(Cat. No.:CAS No. 14632-85-0)

2-Bromo-4-fluorobenzoic acid

Cat. No.: B179233
CAS No.: 14632-85-0
M. Wt: 219.01 g/mol
InChI Key: RRKPMLZRLKTDQV-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H4BrFO2 and its molecular weight is 219.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrFO2 B179233 2-Bromo-4-fluorobenzoic acid CAS No. 14632-85-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKPMLZRLKTDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00905622
Record name 2-Bromo-4-fluorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006-41-3
Record name 2-Bromo-4-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 2-Bromo-4-fluorobenzoic acid (CAS No: 1006-41-3).[1][2] This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its halogenated structure imparts unique reactivity, making it a key intermediate in the synthesis of complex molecules.[1]

Core Physical and Chemical Data

This compound is a white to almost white crystalline powder or solid.[1][2][3] The quantitative physical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₄BrFO₂[1][4][5]
Molecular Weight 219.01 g/mol [1][4][5]
Melting Point 172-176 °C[1][3][6]
171-172.5 °C[2]
173-175 °C[7]
169-173 °C[8]
173-174 °C
169.0-176.0 °C[9]
Boiling Point 294.3 °C at 760 mmHg[2][3][8]
Density 1.8 ± 0.1 g/cm³[2]
~1.72 g/cm³ (estimate)[3][6]
Solubility Soluble in water and methanol (B129727).[2][3][6][7]
pKa 2.79 (Predicted)[3][6][7]

Experimental Protocols

Accurate determination of physical properties is crucial for the reliable application of chemical compounds in research and development. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity.[10][11] Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C.[10] Impurities tend to lower and broaden the melting range.[10][11]

Methodology: Capillary Method [10][12][13]

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[12][13]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[12] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus with a heated metal block).[10]

  • Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.[10]

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.[10][12] For a more efficient determination, an initial rapid heating can be performed to find an approximate melting point, followed by a slower, more careful measurement.[10]

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound in a given solvent. For carboxylic acids, this value is critical for understanding their behavior in physiological environments and for designing purification and formulation strategies.

Methodology: Potentiometric Titration

  • Solution Preparation: A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol (B145695) to ensure solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant. The data is collected until the pH has risen significantly, well past the equivalence point.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. More sophisticated methods involve analyzing the first or second derivative of the titration curve to precisely locate the equivalence point.

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected and influence its behavior in chemical reactions and biological systems. The following diagram illustrates these relationships.

G Logical Relationships of Physical Properties A Molecular Structure (C₇H₄BrFO₂) B Molecular Weight (219.01 g/mol) A->B Determines C Intermolecular Forces (Dipole-Dipole, H-Bonding) A->C Dictates G pKa (Acidity) A->G Influences (Inductive/Resonance Effects) H Polarity A->H Influences D Melting Point (172-176 °C) C->D Affects E Boiling Point (294.3 °C) C->E Affects F Solubility H->F Governs ('like dissolves like')

Caption: Interrelationships of this compound's physical properties.

References

An In-depth Technical Guide to 2-Bromo-4-fluorobenzoic Acid (CAS: 1006-41-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-fluorobenzoic acid, with the Chemical Abstracts Service (CAS) number 1006-41-3, is a halogenated aromatic carboxylic acid. This synthetic building block is of significant interest in medicinal chemistry and materials science. Its utility is primarily derived from the presence of three key functional groups: a carboxylic acid, a bromine atom, and a fluorine atom. These features provide orthogonal handles for a variety of chemical transformations, making it a versatile intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its applications, particularly in the development of pharmaceuticals. While direct biological activity of the title compound is not extensively documented, its role as a precursor to potent bioactive molecules is well-established.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] The strategic placement of the bromo and fluoro substituents on the benzoic acid scaffold significantly influences its reactivity and physical properties. The electron-withdrawing nature of the halogens and the carboxylic acid group impacts the electron density of the aromatic ring, making it a key substrate for various coupling and substitution reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1006-41-3[1][2][3][4][5]
Molecular Formula C₇H₄BrFO₂[1][3][4][5]
Molecular Weight 219.01 g/mol [1]
Appearance White to almost white powder/crystal[1]
Melting Point 172-176 °C[1]
Boiling Point 294.3 ± 25.0 °C (Predicted)[5]
pKa 2.79 ± 0.10 (Predicted)[5]
Solubility Soluble in water and methanol.[5]
InChI InChI=1S/C7H4BrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11)[4][6]
SMILES C1=CC(=C(C=C1F)Br)C(=O)O[4][6]

Table 2: Spectroscopic Data of this compound

Spectrum TypeData SummaryReference(s)
¹H NMR Spectrum available.[7]
IR Spectra available.[6]
Mass Spectrometry Data available.[6]

Synthesis and Experimental Protocols

While various synthetic routes can be envisioned, a common and practical approach to the synthesis of this compound involves the oxidation of the corresponding toluene (B28343) derivative, 2-bromo-4-fluorotoluene (B74383). The latter can be synthesized from commercially available 4-fluorotoluene.

Experimental Protocol: Synthesis of this compound via Oxidation of 2-Bromo-4-fluorotoluene

This protocol is based on established oxidation methods for converting substituted toluenes to their corresponding benzoic acids.[8][9]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a 1:1 mixture of pyridine and water is prepared. To this solvent system, 2-bromo-4-fluorotoluene (1.0 equivalent) is added.

  • Oxidation: The mixture is heated to 90°C with vigorous stirring. Potassium permanganate (approximately 4.2 equivalents) is added portion-wise to control the exothermic reaction. The reaction mixture is then stirred at 90°C for 3-4 hours, during which the purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide will form.

  • Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of diatomaceous earth to remove the manganese dioxide. The filter cake is washed with a dilute aqueous solution of sodium hydroxide and then with water.

  • Isolation: The combined aqueous filtrates are transferred to a beaker, and any residual organic solvent (pyridine) is removed under reduced pressure. The resulting aqueous solution is then acidified to a pH of approximately 2 with concentrated hydrochloric acid, leading to the precipitation of the crude this compound.

  • Purification: The white precipitate is collected by vacuum filtration, washed with cold water, and dried. For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.

Characterization: The final product should be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and IR spectroscopy) to confirm its identity and purity.

Applications in Research and Drug Development

This compound is a key building block in the synthesis of a wide range of organic molecules due to the differential reactivity of its functional groups.[2][3] The carboxylic acid can be readily converted into esters, amides, and other derivatives. The bromo substituent is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of the final compounds, making it a desirable feature in many drug candidates.[10]

Its primary application is as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.[2]

Logical Workflow: Role in Pharmaceutical Synthesis

The following diagram illustrates the logical workflow of how this compound serves as a versatile intermediate in the synthesis of more complex, potentially bioactive molecules.

G A This compound B Amide Formation A->B C Esterification A->C D Cross-Coupling (e.g., Suzuki) A->D E Amide Derivatives B->E F Ester Derivatives C->F G Biaryl Derivatives D->G H Further Functionalization E->H F->H G->H I Bioactive Molecule / Drug Candidate H->I

Synthetic utility of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the direct biological activity of this compound itself. Its role in the scientific literature is predominantly that of a synthetic intermediate used to construct larger molecules that possess biological activity. For instance, its derivatives are being investigated for their potential as inhibitors of various enzymes or as ligands for receptors.

Given the absence of direct biological targets for this compound, a signaling pathway diagram depicting its mechanism of action cannot be constructed. The biological effects observed in studies utilizing this compound are attributable to the more complex molecules synthesized from it.

Experimental Workflow: From Synthesis to Biological Screening

The following diagram outlines a typical experimental workflow where this compound is used as a starting material for the generation and screening of a chemical library for potential drug candidates.

G cluster_0 Chemical Synthesis cluster_1 Biological Screening A This compound B Parallel Synthesis / Derivatization A->B C Chemical Library B->C D High-Throughput Screening (HTS) C->D Assay E Hit Identification D->E F Lead Optimization (SAR) E->F F->B Feedback G Preclinical Candidate F->G

Drug discovery workflow utilizing this compound.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined physicochemical properties and the orthogonal reactivity of its functional groups make it an important intermediate for the synthesis of complex organic molecules. While direct biological activity for this compound is not a focal point of current research, its role in the construction of novel pharmaceutical agents is of paramount importance to the drug discovery and development community. Future research may explore the intrinsic biological properties of this and similar small halogenated benzoic acids, but its current value is firmly established in its synthetic utility.

References

An In-Depth Technical Guide to 2-Bromo-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-fluorobenzoic acid, a key building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science research. This document outlines its fundamental molecular properties, a detailed experimental protocol for a common synthetic application, and a logical workflow for its integration into drug discovery pipelines.

Core Molecular Data

This compound is a halogenated aromatic carboxylic acid. The presence of both bromine and fluorine substituents, along with the carboxylic acid functional group, makes it a versatile reagent in a variety of chemical transformations.

ParameterValueSource
Molecular Formula C₇H₄BrFO₂[1][2]
Molecular Weight 219.01 g/mol [1][2][3]
CAS Number 1006-41-3[2][3][4]
Appearance White to off-white crystalline powder[2]
Melting Point 172-176 °C[2][3][5]

Synthetic Utility and Applications

This compound is a valuable intermediate in the synthesis of complex organic molecules.[2][6] The bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.[7] The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, making it a desirable feature in many active pharmaceutical ingredients (APIs).[6] Consequently, this compound is frequently employed in the development of novel anti-inflammatory drugs, and anti-cancer agents.[2][6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound in the synthesis of biaryl compounds.

Objective: To synthesize a 4-fluoro-2-aryl-benzoic acid derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 equivalents)

  • Anhydrous and degassed 1,4-dioxane (B91453)/water (4:1 mixture)

  • Schlenk flask

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Inerting: Seal the flask and purge with an inert gas for 10-15 minutes to ensure anaerobic conditions.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the utilization of this compound in a drug discovery and development process.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development A This compound (Starting Material) B Cross-Coupling Reaction (e.g., Suzuki) A->B Reactant C Compound Library (Novel Derivatives) B->C Product D High-Throughput Screening (HTS) C->D Input for Screening E Hit Identification D->E Identifies F Lead Optimization (SAR Studies) E->F Informs G In Vivo Studies F->G Optimized Leads H Clinical Trials G->H Leads to I API Candidate H->I Validates

Caption: Workflow for Drug Discovery using this compound.

References

Technical Guide: Physicochemical Properties of 2-Bromo-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Bromo-4-fluorobenzoic acid (CAS No: 1006-41-3), a key intermediate in the synthesis of pharmaceuticals and other advanced materials. This document outlines its key physical properties and provides detailed experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Core Physicochemical Data

The accurate determination of physical properties such as melting and boiling points is critical for the identification, purity assessment, and handling of chemical compounds in research and development.

Data Presentation

The melting and boiling points for this compound are summarized in the table below. These values are compiled from various chemical suppliers and databases.

PropertyValueNotes
Melting Point 172-176 °C[1][2][3]A narrow melting range is indicative of high purity.[1]
169.0-176.0 °C[4]
173-175 °C[5]
Boiling Point 289 °C[5]Experimentally determined.
294.3 ± 25.0 °CPredicted value.[6]

Experimental Protocols

Accurate and consistent determination of melting and boiling points requires standardized experimental procedures. The following protocols are based on established laboratory techniques.

Melting Point Determination: Capillary Method

The capillary method is a standard technique for determining the melting point of a crystalline solid.[5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar device) or a Thiele tube with a high-boiling point oil (e.g., mineral oil)

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Bunsen burner (if using a Thiele tube)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form to ensure efficient heat transfer.[3] If necessary, grind the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the powder at the bottom. The sample height should be approximately 2-3 mm for an accurate reading.[7]

  • Apparatus Setup:

    • Melting Point Apparatus: Place the capillary tube into the sample holder of the apparatus.

    • Thiele Tube: Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. The rubber band should remain above the oil level to prevent it from dissolving in the hot oil.[1] Immerse the thermometer and the attached capillary tube in the oil within the Thiele tube.

  • Heating:

    • Begin heating the apparatus. For an unknown sample, a rapid heating rate (e.g., 10-20 °C per minute) can be used to determine an approximate melting range.[8]

    • For an accurate measurement, repeat the experiment with a fresh sample. Heat rapidly until the temperature is about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating medium.[1]

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the initial melting point).

    • Record the temperature at which the entire sample has turned into a clear liquid (the final melting point).

    • The recorded melting point should be reported as a range from the initial to the final temperature.

Boiling Point Determination: Thiele Tube Method

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would need to be melted first for a boiling point determination, though this method is more commonly applied to substances that are liquid at ambient temperatures. The reported boiling point is high, indicating that distillation under reduced pressure would be a safer and more common method for purification. However, for the purpose of a standard procedure, the atmospheric pressure method is described.

Apparatus:

  • Thiele tube filled with a high-boiling point oil

  • Small test tube (e.g., a fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Bunsen burner

Procedure:

  • Sample Preparation: Place a small amount of the substance into the small test tube.

  • Assembly: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

  • Apparatus Setup: Attach the test tube to the thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb.

  • Heating: Immerse the assembly into the Thiele tube, ensuring the rubber band is above the oil level.[4] Gently heat the side arm of the Thiele tube with a Bunsen burner. The shape of the tube facilitates the circulation of the oil, ensuring uniform heating.[4]

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[2] Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the substance has exceeded the atmospheric pressure.

  • Recording: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[4] At this point, the vapor pressure of the substance is equal to the atmospheric pressure.

Workflow Visualization

The following diagram illustrates the logical workflow for the determination and verification of the physicochemical properties of a chemical compound like this compound.

G Workflow for Physicochemical Property Determination cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis cluster_report 4. Reporting A Obtain Pure Sample B Sample Preparation (Drying, Grinding) A->B C Select Appropriate Method B->C D Melting Point Determination (Capillary Method) C->D E Boiling Point Determination (Thiele Tube Method) C->E F Record Experimental Data (Temperature Range) D->F E->F G Compare with Literature Values F->G H Assess Purity (e.g., Melting Range Width) F->H I Final Report & Documentation G->I H->I

Caption: Logical workflow for the determination of physicochemical properties.

References

An In-depth Technical Guide on the Solubility of 2-Bromo-4-fluorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4-fluorobenzoic acid in various organic solvents. Understanding the solubility of this compound is critical for a wide range of applications, including reaction chemistry, purification, formulation development, and drug delivery. This document compiles available qualitative and analogous quantitative data, details common experimental protocols for solubility determination, and presents logical workflows for these procedures.

Introduction

This compound (CAS No. 1006-41-3) is a halogenated aromatic carboxylic acid that serves as a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its molecular structure, featuring a bromine atom, a fluorine atom, and a carboxylic acid group on a benzene (B151609) ring, imparts unique physicochemical properties that influence its reactivity and solubility. The presence of both bromine and fluorine can enhance the pharmacological properties of a molecule, making this compound a valuable building block in drug discovery.

Quantitative Solubility Data

Table 1: Mole Fraction Solubility (x) of Benzoic Acid in Select Organic Solvents at 298.15 K (25 °C)

SolventMole Fraction (x)
Methanol0.235
Ethanol0.288
Acetone0.457
Ethyl Acetate0.381
Benzene0.129
Toluene0.113
Dioxane0.468

Data sourced and adapted from the IUPAC-NIST Solubility Data Series.[3]

Table 2: Mole Fraction Solubility (x) of 4-Fluorobenzoic Acid in Select Organic Solvents at 298.15 K (25 °C)

SolventMole Fraction (x)
Methanol0.182
Ethanol0.225
Acetone0.398
Ethyl Acetate0.315

Data for 4-fluorobenzoic acid is less extensive but provides a closer structural comparison.[4]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Isothermal Shake-Flask Method Coupled with Gravimetric Analysis

This is a classic and reliable method for determining the equilibrium solubility of a solid in a solvent.[5][6][7]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a shaker bath).

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 298.15 K) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute is no longer changing.

  • Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known mass of the clear, saturated supernatant using a pre-warmed or temperature-equilibrated syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

  • Solvent Evaporation: Transfer the filtered solution to a pre-weighed, clean, and dry vial. Determine the mass of the solution.

  • Drying and Weighing: Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry the vial to a constant mass.

  • Calculation: The solubility (S) in grams of solute per 100 g of solvent is calculated using the following formula:

    S = (m_solute / m_solvent) * 100

    where:

    • m_solute is the mass of the dried residue (this compound).

    • m_solvent is the mass of the solvent, calculated as the difference between the mass of the solution and the mass of the solute.

Isothermal Shake-Flask Method Coupled with UV/Vis Spectrophotometry

This method is suitable when the solute has a distinct chromophore and is particularly useful for determining the solubility of compounds available in smaller quantities.[8][9][10]

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using a UV/Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 as described in the gravimetric method.

  • Phase Separation and Dilution:

    • After equilibration and settling, carefully withdraw a small, known volume of the clear supernatant.

    • Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λ_max.

  • Calculation:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by applying the dilution factor.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

experimental_workflow_gravimetric cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Measurement cluster_analysis Analysis cluster_result Result prep Add excess this compound to a known mass of solvent equilibrate Agitate at constant temperature (24-72 hours) prep->equilibrate separate Withdraw known mass of clear supernatant via filtration equilibrate->separate weigh_soln Weigh the saturated solution separate->weigh_soln evaporate Evaporate solvent weigh_soln->evaporate weigh_residue Weigh dried residue (solute) evaporate->weigh_residue calculate Calculate Solubility (g/100g solvent) weigh_residue->calculate

Caption: Workflow for Solubility Determination by the Gravimetric Method.

experimental_workflow_uv_vis cluster_calibration Calibration cluster_equilibration Sample Preparation cluster_measurement Measurement cluster_analysis Analysis & Result prep_standards Prepare standard solutions of known concentrations measure_abs Measure absorbance at λ_max prep_standards->measure_abs plot_curve Generate calibration curve measure_abs->plot_curve determine_conc Determine concentration from calibration curve plot_curve->determine_conc saturate Prepare saturated solution and equilibrate withdraw_dilute Withdraw and dilute supernatant saturate->withdraw_dilute measure_sample_abs Measure absorbance of diluted sample withdraw_dilute->measure_sample_abs measure_sample_abs->determine_conc calculate_sol Calculate original concentration (Solubility) determine_conc->calculate_sol

Caption: Workflow for Solubility Determination by UV/Vis Spectrophotometry.

synthesis_application_pathway cluster_synthesis Synthesis of this compound cluster_application Application in Drug Synthesis (Example) start 2-Bromo-4-fluorotoluene oxidation Oxidation start->oxidation product This compound oxidation->product intermediate1 Activation (e.g., acyl chloride formation) product->intermediate1 intermediate2 Amide Coupling with 4-amino-2-(trifluoromethyl)benzonitrile intermediate1->intermediate2 intermediate3 Further synthetic steps intermediate2->intermediate3 final_drug Enzalutamide (Anti-cancer drug) intermediate3->final_drug

Caption: Synthesis and Application Pathway of this compound.

References

Spectroscopic Profile of 2-Bromo-4-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-fluorobenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be invaluable for researchers, scientists, and professionals in drug development for the precise identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.95dd~8.8, ~5.2H-6
~7.60dd~8.4, ~2.4H-3
~7.30ddd~8.8, ~8.4, ~2.4H-5
~13.5br s-COOH

Note: Actual chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~165.0C=O (Carboxylic Acid)
~163.0 (d, ¹JCF ≈ 250 Hz)C-4
~134.0C-6
~131.0C-2
~120.0 (d, ²JCF ≈ 25 Hz)C-5
~118.0 (d, ²JCF ≈ 21 Hz)C-3
~115.0 (d, ³JCF ≈ 9 Hz)C-1

Note: The assignments are based on established principles of NMR spectroscopy and may require further experimental verification. The carbon attached to fluorine exhibits splitting due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
1680-1710StrongC=O stretch (Carboxylic Acid)
1550-1620MediumC=C stretch (Aromatic)
1200-1300StrongC-O stretch
1000-1100StrongC-F stretch
700-800StrongC-Br stretch

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
218/220High[M]⁺ (Molecular ion peak with bromine isotopes)
201/203Moderate[M-OH]⁺
173/175Moderate[M-COOH]⁺
94Moderate[C₆H₃F]⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. The spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the finely ground compound (1-2 mg) is intimately mixed with dry KBr powder (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used for direct analysis of the solid sample.

Mass Spectrometry

Mass spectral analysis was performed using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. Electron Ionization (EI) is a common method for this type of compound. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. For more gentle ionization, Electrospray Ionization (ESI) can be utilized, particularly when coupled with liquid chromatography (LC-MS).

Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_reporting Reporting Sample This compound Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR Prep_IR KBr Pellet Preparation or ATR Sample->Prep_IR Prep_MS Dilution and/or Derivatization Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI or ESI) Prep_MS->MS Analyze_NMR Chemical Shifts, Coupling Constants, Structure Elucidation NMR->Analyze_NMR Analyze_IR Functional Group Identification IR->Analyze_IR Analyze_MS Molecular Weight, Fragmentation Pattern MS->Analyze_MS Report Comprehensive Spectroscopic Report Analyze_NMR->Report Analyze_IR->Report Analyze_MS->Report

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Safe Handling of 2-Bromo-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-4-fluorobenzoic acid (CAS No: 1006-41-3), a compound frequently used in chemical synthesis and drug development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

  • Skin Irritation: Category 2[1][2]

  • Serious Eye Irritation: Category 2A[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System Irritation[1][2]

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
CAS Number 1006-41-3[1][2]
Molecular Formula C7H4BrFO2[1][2]
Molecular Weight 219.01 g/mol [2]
Appearance Solid
Melting Point 172-176 °C[3]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure to this compound.

Engineering Controls
  • Work in a well-ventilated area.[1][4] The use of a chemical fume hood is recommended.

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)
PPE TypeSpecificationsRationale
Eye/Face Protection Chemical safety goggles or glasses. A face shield may be necessary for larger quantities.[1][4]Prevents eye irritation or serious eye damage from splashes or dust.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[1]Prevents skin contact and irritation.[1]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.[1][4]Minimizes the risk of accidental skin contact.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) should be used when engineering controls are not sufficient or during spill cleanup.[4]Prevents respiratory tract irritation from inhalation of dust.[4]

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling
  • Avoid contact with skin and eyes.[1]

  • Do not breathe dust.[1]

  • Wash hands thoroughly after handling.[1][4]

  • Minimize dust generation and accumulation.[4]

Storage
  • Store in a tightly closed container.[1][4]

  • Store in a cool, dry, and well-ventilated area.[1][4]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][4]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]

Accidental Release Measures

In the case of a spill, follow these procedures to mitigate the hazard.

  • Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection, gloves, and eye protection.[1]

  • Containment and Cleaning: Carefully sweep or vacuum up the spilled solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1][4]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[1]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. This may involve incineration in a licensed facility.[1]

Experimental Protocols and Methodologies

The safety data for this compound is derived from standardized toxicological and chemical testing protocols. While the specific experimental details for this compound are not publicly available in the provided search results, the hazard classifications are based on established criteria from regulatory bodies. The methodologies for determining skin and eye irritation, as well as respiratory toxicity, typically involve in vitro and in vivo studies following OECD (Organisation for Economic Co-operation and Development) or equivalent guidelines.

Visualizations

Safe Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

prep Preparation - Review SDS - Don PPE - Prepare work area handling Handling - Weigh/transfer in fume hood - Minimize dust - Keep container closed prep->handling storage Storage - Tightly sealed container - Cool, dry, ventilated area - Away from incompatibles handling->storage disposal Waste Disposal - Collect in labeled container - Follow institutional procedures handling->disposal spill Spill Response - Evacuate area - Wear appropriate PPE - Contain and clean up handling->spill

Caption: A logical workflow for the safe handling of this compound.

Emergency Response for Exposure

This diagram outlines the logical steps to take in the event of an accidental exposure to this compound.

exposure Exposure Occurs remove Remove from Source exposure->remove inhalation Inhalation remove->inhalation skin_contact Skin Contact remove->skin_contact eye_contact Eye Contact remove->eye_contact fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap & Water skin_contact->wash_skin flush_eyes Flush Eyes for 15 min eye_contact->flush_eyes seek_medical Seek Medical Attention fresh_air->seek_medical wash_skin->seek_medical flush_eyes->seek_medical

Caption: A decision-making flowchart for responding to an exposure incident.

References

Acidity and pKa of 2-Bromo-4-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and pKa value of 2-Bromo-4-fluorobenzoic acid, a versatile intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer agents.[1] The strategic placement of halogen substituents on the benzoic acid framework significantly influences its physicochemical properties, most notably its acidity, which is a critical parameter in drug design and development for predicting molecular behavior in physiological environments.

Understanding the Acidity of this compound

The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka), or more commonly, its logarithmic form, the pKa. A lower pKa value indicates a stronger acid. The pKa of this compound is reported to be 2.79.[2][3] This value signifies that it is a considerably stronger acid than the parent benzoic acid (pKa ≈ 4.2).

The enhanced acidity of this compound can be attributed to the electron-withdrawing effects of the bromine and fluorine substituents.[4] Both halogens are highly electronegative and exert a negative inductive effect (-I effect), pulling electron density away from the aromatic ring and, consequently, from the carboxyl group. This inductive withdrawal of electrons stabilizes the resulting carboxylate anion formed upon deprotonation. By delocalizing the negative charge, the stability of the conjugate base is increased, which shifts the acid-base equilibrium towards dissociation, resulting in a stronger acid.[4][5]

The positions of the substituents are crucial. The bromine atom at the ortho (2-) position and the fluorine atom at the para (4-) position both contribute to the overall electron-withdrawing nature of the substituted ring. Generally, ortho-substituents, regardless of their electronic nature, tend to increase the acidity of benzoic acids, a phenomenon known as the "ortho effect," which is thought to arise from a combination of steric and electronic factors.[5]

Quantitative Data Summary

The following table summarizes the pKa values of this compound and related compounds for comparative analysis.

CompoundCAS NumberMolecular FormulapKa
This compound 1006-41-3C₇H₄BrFO₂2.79[2][3]
Benzoic acid65-85-0C₇H₆O₂4.20
2-Bromobenzoic acid88-65-3C₇H₅BrO₂2.85
4-Fluorobenzoic acid456-22-4C₇H₅FO₂4.14
4-Bromobenzoic acid586-76-5C₇H₅BrO₂3.97
2-Fluorobenzoic acid445-29-4C₇H₅FO₂3.27

Experimental Determination of pKa

The pKa value of a compound like this compound can be determined experimentally using several methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.

Potentiometric Titration Methodology

Potentiometric titration is a highly accurate method for determining the pKa of an acid.[6][7] The procedure involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the analyte (this compound) and monitoring the resulting change in pH with a calibrated pH meter.

Experimental Workflow:

  • Preparation of Solutions:

    • A standard solution of this compound is prepared in a suitable solvent, often a water-cosolvent mixture (e.g., water-ethanol or water-acetonitrile) to ensure solubility.[6][8]

    • A standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH), is prepared.

  • Titration:

    • A known volume of the this compound solution is placed in a beaker.

    • The pH electrode, calibrated with standard buffers, is immersed in the solution.

    • The NaOH solution is added incrementally from a burette.

    • After each addition, the solution is stirred, and the pH is recorded.

  • Data Analysis:

    • A titration curve is generated by plotting the recorded pH values against the volume of NaOH added.

    • The equivalence point is determined from the point of inflection on the titration curve, often identified using the first or second derivative of the curve.

    • The pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.

Logical Relationships in Acidity

The following diagram illustrates the electronic effects of the bromo and fluoro substituents that lead to the increased acidity of this compound.

Acidity_Effects substituents Substituents on Benzoic Acid 2-Bromo 4-Fluoro effects Electronic Effects -I (Inductive Effect) Electron Withdrawal substituents:f1->effects:f1 substituents:f2->effects:f1 stabilization Consequence Stabilization of Conjugate Base (Benzoate Anion) effects:f2->stabilization:f1 acidity Result Increased Acidity Lower pKa (2.79) stabilization:f1->acidity:f1

Caption: Influence of substituents on the acidity of this compound.

This guide provides a foundational understanding of the acidity of this compound, underpinned by quantitative data and a general experimental framework. For drug development professionals, a thorough grasp of these principles is essential for predicting molecular interactions, solubility, and bioavailability, thereby facilitating the rational design of more effective therapeutic agents.

References

Potential Biological Activities of 2-Bromo-4-fluorobenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-Bromo-4-fluorobenzoic acid represent a promising class of compounds with a wide array of potential biological activities. The unique substitution pattern of the benzene (B151609) ring, featuring a bromine atom, a fluorine atom, and a carboxylic acid group, provides a versatile scaffold for the development of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a key functional group for synthetic modifications, allowing for the creation of diverse chemical libraries.[1] This technical guide provides an in-depth overview of the potential antimicrobial, anticancer, and enzyme inhibitory activities of this compound derivatives, supported by experimental protocols and mechanistic insights to facilitate further research and drug discovery efforts.

Introduction

The strategic incorporation of halogen atoms, particularly fluorine, has become a cornerstone of modern medicinal chemistry. Fluorination can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] this compound is a readily available starting material that allows for the exploration of these effects. Its derivatives, including amides, esters, and hydrazones, have been investigated for a range of pharmacological activities. This guide will delve into the synthesis, biological evaluation, and potential mechanisms of action of these derivatives.

Synthesis of this compound Derivatives

The carboxylic acid moiety of this compound is the primary site for derivatization, commonly leading to the formation of amides, esters, and hydrazide-hydrazones.

General Synthesis of 2-Bromo-4-fluorobenzamides

A common route to synthesize N-substituted-2-bromo-4-fluorobenzamides involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with a primary or secondary amine.

  • Step 1: Synthesis of 2-Bromo-4-fluorobenzoyl chloride: this compound is refluxed with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), to yield the corresponding acid chloride. The excess thionyl chloride is typically removed by distillation.

  • Step 2: Amide formation: The freshly prepared 2-Bromo-4-fluorobenzoyl chloride is then reacted with a desired amine in the presence of a base, such as triethylamine (B128534) or pyridine, in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. The base scavenges the HCl generated during the reaction.

General Synthesis of this compound Hydrazide and Hydrazones

Hydrazide-hydrazone derivatives are another important class of compounds with documented biological activities.[3]

  • Step 1: Synthesis of 2-Bromo-4-fluorobenzohydrazide: this compound is first converted to its methyl or ethyl ester. The ester is then refluxed with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695) to produce 2-bromo-4-fluorobenzohydrazide.

  • Step 2: Hydrazone synthesis: The resulting hydrazide is then condensed with various aromatic or heteroaromatic aldehydes in the presence of a catalytic amount of acid (e.g., glacial acetic acid) in a suitable solvent, such as ethanol, under reflux to yield the corresponding hydrazide-hydrazones.[3]

Potential Biological Activities

While specific data for a broad range of this compound derivatives is still emerging, studies on structurally similar fluorinated benzoic acid derivatives provide strong indications of their potential biological activities.

Antimicrobial Activity

Derivatives of fluorobenzoic acids, particularly hydrazones and amides, have demonstrated significant antimicrobial properties.[4][5] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 1: Representative Antimicrobial Activity of Fluorobenzoic Acid Hydrazone Derivatives

Compound IDDerivative TypeTest OrganismMIC (µg/mL)Reference
FBH-1 4-Fluorobenzoic acid [(5-nitro-2-furanyl)methylene]hydrazideStaphylococcus aureusComparable to Ceftriaxone[6]
FBH-2 Hydrazide of fluorobenzoic acidMycobacterium paratuberculosisSignificant Inhibition[4]
FBH-3 4-Fluorobenzoylthiosemicarbazide derivativeStaphylococcus aureus7.82 - 31.25

Note: Data presented for derivatives of 4-fluorobenzoic acid to illustrate the potential of this class of compounds.

Anticancer Activity

The anticancer potential of halogenated benzoic acid derivatives is an active area of research. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The presence of bromine and fluorine can enhance their cytotoxic effects.[7]

Table 2: Representative Anticancer Activity of Halogenated Benzamide (B126) Derivatives

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
HBA-1 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide derivativeNCI-H520 (NSCLC)1.36 ± 0.27[8]
HBA-2 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate)80[9]
HBA-3 2-Amino-3-aroylbenzo[b]furan derivative--[10]

Note: Data is for structurally related bromo- and fluoro-substituted benzamide derivatives to indicate potential activity.

Enzyme Inhibitory Activity

Derivatives of fluorinated benzoic acids have been shown to inhibit various enzymes, including α-glucosidase, protein tyrosine phosphatase 1B (PTP1B), and acetylcholinesterase (AChE).[11][12] This suggests that derivatives of this compound could be explored as potential inhibitors for a range of therapeutic targets.

Table 3: Representative Enzyme Inhibitory Activity of Fluorinated Benzoic Acid Derivatives

Compound IDDerivative TypeTarget EnzymeIC₅₀ (µM)Reference
EID-1 2-Acetyl-4-bromo-6-nitrophenyl 2-fluorobenzenesulfonateα-Glucosidase7.9 ± 0.044[11]
EID-2 4-(trifluoromethoxyphenyl)sulfonyl derivativePTP1B23.1 ± 0.006[11]
EID-3 2-phenylbenzofuran derivative with bromine substitutionMAO-B0.20

Note: Data is for structurally related compounds to highlight the potential for enzyme inhibition.

Experimental Protocols

Synthesis of N-(4-chlorophenyl)-2-bromo-4-fluorobenzamide

This protocol describes a representative synthesis of a 2-Bromo-4-fluorobenzamide derivative.

  • Preparation of 2-Bromo-4-fluorobenzoyl chloride:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 eq.).

    • Add thionyl chloride (2-3 eq.) and a catalytic amount of DMF.

    • Heat the mixture to reflux for 2-3 hours.

    • After completion of the reaction (monitored by TLC), remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-bromo-4-fluorobenzoyl chloride is used in the next step without further purification.

  • Amide Synthesis:

    • Dissolve 4-chloroaniline (B138754) (1 eq.) and triethylamine (1.2 eq.) in dry dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of the crude 2-bromo-4-fluorobenzoyl chloride (1 eq.) in dry DCM dropwise to the stirred amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain N-(4-chlorophenyl)-2-bromo-4-fluorobenzamide.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the old medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO in medium) and a positive control (a known anticancer drug). Incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Test Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Preparation of Inoculum: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound derivatives are largely yet to be elucidated, the biological activities of structurally related compounds suggest several plausible mechanisms and signaling pathways that could be involved.

Anticancer Mechanisms

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways involved in cell proliferation and survival. Halogenated benzamides have been shown to target pathways such as the PI3K/Akt and MAPK/ERK pathways.

anticancer_pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bax_Bak Bax/Bak Activation Akt->Bax_Bak Inhibition Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Apoptosis Apoptosis Caspase_Cascade Caspase Cascade Bax_Bak->Caspase_Cascade Caspase_Cascade->Apoptosis Derivative 2-Bromo-4-fluorobenzoic Acid Derivative Derivative->PI3K Inhibition Derivative->Akt Inhibition Derivative->Bax_Bak Activation

Caption: Hypothetical anticancer signaling pathway modulation.

Antimicrobial Workflow

The process of discovering and evaluating new antimicrobial agents follows a structured workflow, from synthesis to the determination of their efficacy.

antimicrobial_workflow Start Start Synthesis Synthesis of 2-Bromo-4-fluorobenzoic Acid Derivatives Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Screening Primary Antimicrobial Screening (e.g., Agar Diffusion) Characterization->Screening MIC_Determination MIC Determination (Broth Microdilution) Screening->MIC_Determination MBC_Determination MBC Determination MIC_Determination->MBC_Determination Mechanism_Studies Mechanism of Action Studies MBC_Determination->Mechanism_Studies End End Mechanism_Studies->End

Caption: Experimental workflow for antimicrobial evaluation.

Conclusion and Future Directions

Derivatives of this compound hold considerable promise as a scaffold for the development of novel therapeutic agents with diverse biological activities. The synthetic versatility of the parent compound allows for the creation of large and diverse chemical libraries for screening. While preliminary data from related compounds are encouraging, further systematic studies are required to fully elucidate the structure-activity relationships and therapeutic potential of this class of molecules. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives, in-depth mechanistic studies to identify specific molecular targets and signaling pathways, and in vivo studies to assess their efficacy and safety profiles. The information and protocols provided in this guide aim to serve as a valuable resource for researchers in this exciting field.

References

Methodological & Application

Synthesis of 2-Bromo-4-fluorobenzoic Acid: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Bromo-4-fluorobenzoic acid, a key intermediate in the preparation of various pharmaceuticals, from 2-fluoro-4-bromotoluene. Two effective methods are presented: a classical oxidation using potassium permanganate (B83412) and a modern catalytic oxidation with molecular oxygen.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its trifunctional nature, featuring a carboxylic acid, a bromine atom, and a fluorine atom, allows for diverse chemical modifications, making it a crucial intermediate in the synthesis of complex molecules, including enzalutamide (B1683756) and venetoclax (B612062) intermediates.[1][2] This application note details two distinct and reliable methods for its synthesis from the readily available starting material, 2-fluoro-4-bromotoluene.

The first protocol describes a robust oxidation using potassium permanganate (KMnO₄) in a pyridine-water solvent system. This method is a well-established and accessible approach for the oxidation of alkyl side chains on aromatic rings. The second protocol outlines a more contemporary, cobalt-catalyzed oxidation using molecular oxygen, which represents a greener and more atom-economical alternative suitable for larger scale production.[1][3]

Synthetic Workflow Overview

The general workflow for the synthesis of this compound from 2-fluoro-4-bromotoluene involves the oxidation of the methyl group to a carboxylic acid, followed by workup and purification of the final product.

G start Start: 2-fluoro-4-bromotoluene oxidation Oxidation of Methyl Group (Method 1 or Method 2) start->oxidation workup Reaction Workup (Quenching, Extraction) oxidation->workup purification Purification (Precipitation, Filtration) workup->purification product Final Product: This compound purification->product analysis Characterization (NMR, MP, etc.) product->analysis

Caption: General experimental workflow for the synthesis of this compound.

Method 1: Potassium Permanganate Oxidation

This protocol details the synthesis of this compound via the oxidation of 2-fluoro-4-bromotoluene using potassium permanganate.

Experimental Protocol

Materials:

  • 2-fluoro-4-bromotoluene

  • Potassium permanganate (KMnO₄)

  • Pyridine (B92270)

  • Water (deionized)

  • 3N Sodium hydroxide (B78521) (NaOH) solution

  • 6N Hydrochloric acid (HCl)

  • Diatomaceous earth

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a 1:1 mixture of pyridine and water.

  • Addition of Reactants: To the pyridine-water mixture, add 2-fluoro-4-bromotoluene. Begin heating the mixture to 90°C with stirring.

  • Oxidation: Once the temperature has stabilized, slowly add potassium permanganate to the reaction mixture.

  • Reaction Monitoring: Maintain the reaction at 90°C for 3 hours, with continuous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • Workup: After 3 hours, cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the manganese dioxide byproduct.

  • Extraction: Wash the diatomaceous earth pad with 3N sodium hydroxide solution followed by water. Combine the filtrates.

  • Solvent Removal: Remove the ethanol (formed from the reduction of permanganate by pyridine) from the filtrate under reduced pressure.

  • Precipitation: Acidify the remaining aqueous solution with 6N hydrochloric acid to a pH of 2. A white precipitate of this compound will form.

  • Isolation and Drying: Collect the white precipitate by filtration using a Buchner funnel. Wash the solid with cold water and dry it to obtain the final product.

Data Summary
ParameterValueReference
Starting Material2-fluoro-4-bromotoluene[4]
Oxidizing AgentPotassium permanganate (KMnO₄)[4]
SolventPyridine/Water (1:1)[4]
Reaction Temperature90°C[4]
Reaction Time3 hours[4]
Reported Yield73%[4]

Method 2: Catalytic Oxidation with Oxygen

This protocol describes a more modern and "green" approach to the synthesis of this compound using molecular oxygen as the oxidant in the presence of a cobalt catalyst.

Experimental Protocol

Materials:

  • 2-fluoro-4-bromotoluene

  • Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)

  • 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Sodium bromide (NaBr)

  • Glacial acetic acid (HOAc)

  • Oxygen (gas)

  • Sodium hydroxide (NaOH), solid

  • Concentrated Hydrochloric acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • High-pressure reaction vessel

  • Purified water

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 2-fluoro-4-bromotoluene, AIBN, Co(OAc)₂·4H₂O, and NaBr in glacial acetic acid.[1][3]

  • Pressurization and Heating: Stir the mixture until all solids are dissolved. Seal the vessel, heat it to 130°C, and pressurize with oxygen to 1.2 MPa.[1][3]

  • Reaction: Maintain the reaction at 130°C and 1.2 MPa for 1.5 hours.[1][3]

  • Workup: After the reaction is complete, cool the vessel and carefully vent the oxygen. Transfer the reaction mixture to a beaker containing purified water.[1][3]

  • Basification and Extraction: Adjust the pH of the aqueous mixture to 12-14 with solid NaOH. Extract the aqueous phase twice with MTBE to remove any unreacted starting material and organic impurities.[1][3]

  • Precipitation: Separate the aqueous phase and acidify it to pH 1 with concentrated HCl. A large amount of solid product will precipitate out.[1][3]

  • Isolation and Drying: Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.[1][3]

Data Summary
ParameterValueReference
Starting Material2-fluoro-4-bromotoluene[1][3]
OxidantOxygen (O₂)[1][3]
CatalystCo(OAc)₂·4H₂O[1][3]
InitiatorAIBN[1][3]
AdditiveNaBr[1][3]
SolventAcetic Acid (HOAc)[1][3]
Reaction Temperature130°C[1][3]
Reaction Pressure1.2 MPa[1][3]
Reaction Time1.5 hours[1][3]
Reported Yield88%[1][3]

Chemical Transformation

The core of the synthesis is the oxidation of the methyl group of 2-fluoro-4-bromotoluene to a carboxylic acid group.

G cluster_0 Starting Material cluster_1 Product 2-fluoro-4-bromotoluene 2-fluoro-4-bromotoluene This compound This compound 2-fluoro-4-bromotoluene->this compound [O]

Caption: Chemical transformation from 2-fluoro-4-bromotoluene to this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Potassium permanganate is a strong oxidizing agent; avoid contact with combustible materials.

  • The catalytic oxidation with oxygen is performed at high pressure and temperature and should only be carried out in an appropriate high-pressure reactor by trained personnel.

  • Handle all chemicals with care, and consult the safety data sheets (SDS) before use.

Conclusion

Both presented methods provide effective routes for the synthesis of this compound from 2-fluoro-4-bromotoluene. The choice of method may depend on the available equipment, scale of the reaction, and environmental considerations. The potassium permanganate method is a classic and reliable laboratory-scale synthesis, while the catalytic oxidation with oxygen offers a higher-yielding and more sustainable alternative, particularly for larger-scale applications.

References

Application Notes and Protocols for the Use of 2-Bromo-4-fluorobenzoic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Bromo-4-fluorobenzoic acid as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl carboxylic acids. The methodologies, data, and protocols provided herein serve as a robust starting point for the development and optimization of these critical carbon-carbon bond-forming reactions.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds, which are prevalent scaffolds in many pharmaceutical agents and functional materials. This compound is a valuable substrate for these reactions due to the presence of a reactive bromine atom, which readily participates in the catalytic cycle, and a fluorine atom, which can enhance the pharmacokinetic and physicochemical properties of the resulting products. The carboxylic acid moiety is generally well-tolerated under Suzuki coupling conditions and provides a handle for further synthetic modifications.

The general transformation is depicted below:

Figure 1: General scheme of the Suzuki coupling reaction with this compound.

Data Presentation: Reaction Conditions and Yields for Analogous Substrates

While specific yield data for a wide range of Suzuki coupling partners with this compound is not extensively documented in readily available literature, the following tables summarize typical conditions and reported yields for structurally similar bromobenzoic acids. This data serves as a valuable guide for optimizing the reaction with this compound.

Disclaimer: The quantitative data presented below is for analogous bromobenzoic acid substrates and should be used as a reference for reaction development. Actual yields with this compound may vary and will require optimization.

Table 1: Suzuki Coupling of Bromobenzoic Acids with Arylboronic Acids in Aqueous Media

EntryBromobenzoic AcidArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRT1.599[1]
23-Bromobenzoic acid4-Methylphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRT1.598[1]
33-Bromobenzoic acid4-Methoxyphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRT1.596[1]
44-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRT1.598[1]
54-Bromobenzoic acid4-Methylphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRT1.597[1]
64-Bromobenzoic acid4-Methoxyphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRT1.595[1]

Table 2: General Catalyst, Base, and Solvent Systems for Suzuki Coupling of Aryl Bromides

Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Typical Yields
Pd(OAc)₂ (2)NoneK₂CO₃ (2)50% aq. Isopropanol80Good to Excellent
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90Moderate to Good
Pd₂(dba)₃ (1-1.5)P(t-Bu)₃ (3-4.5)KF (3)1,4-Dioxane110Good to Excellent

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki coupling of this compound with arylboronic acids. These are general procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling in a Biphasic Solvent System

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the respective arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (B1210297) and water.

    • Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired biaryl carboxylic acid.

Protocol 2: Green Procedure for Suzuki Coupling in Water at Room Temperature

This protocol is based on a highly efficient and environmentally friendly method utilizing water as the solvent at ambient temperature.[1]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Distilled water (5.0 mL)

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottomed flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).

  • Solvent Addition: Add 5.0 mL of distilled water to the flask.

  • Reaction: Stir the mixture vigorously at room temperature under air for 1.5-6 hours.

  • Monitoring: The reaction progress can be monitored by TLC.

  • Workup and Purification:

    • Upon completion of the reaction, acidify the mixture with 1M HCl to a pH of ~2-3 to precipitate the product.

    • Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts.

    • The crude product can be further purified by recrystallization.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)-Ar'(L_n) transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow start Start setup Reaction Setup: Combine reagents, catalyst, and base in an oven-dried flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with N₂ or Ar. setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Workup: Cool, quench, extract, and dry. monitor->workup purify Purification: Column chromatography or recrystallization. workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes: 2-Bromo-4-fluorobenzoic Acid as a Versatile Building Block in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluorobenzoic acid is a key building block in medicinal chemistry, prized for its unique combination of reactive functional groups. The presence of a carboxylic acid, a bromine atom, and a fluorine atom on the phenyl ring provides a versatile scaffold for the synthesis of complex molecular architectures, particularly in the development of Active Pharmaceutical Ingredients (APIs). The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a handle for various cross-coupling reactions, and the carboxylic acid allows for amide bond formation and other modifications.[1][2] These attributes make it an ideal starting material for the synthesis of targeted therapies, especially kinase inhibitors for oncology.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on the MEK inhibitor Trametinib as a primary example.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
CAS Number 1006-41-3
Molecular Formula C₇H₄BrFO₂
Molecular Weight 219.01 g/mol
Appearance White to off-white solid
Melting Point 172-176 °C
Purity ≥97%

Application in API Synthesis: The Case of Trametinib

Trametinib (trade name Mekinist) is a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases, which are central components of the RAS-RAF-MEK-ERK signaling pathway.[3][4][5] Dysregulation of this pathway is a common driver in many cancers, making MEK an important therapeutic target.[3][4] While the direct synthesis of Trametinib starts from 2-fluoro-4-iodoaniline, this compound is a readily available precursor for this key intermediate.

The synthesis involves the conversion of the carboxylic acid to an amine, followed by an Ullmann condensation and subsequent amide coupling to construct the final API.

Logical Workflow for Trametinib Synthesis

The following diagram illustrates the logical workflow from the building block to the final API and its biological target.

G cluster_0 Chemical Synthesis cluster_1 Biological Action 2_Bromo_4_fluorobenzoic_acid This compound Intermediate 2-Fluoro-4-iodoaniline 2_Bromo_4_fluorobenzoic_acid->Intermediate  Functional Group  Transformation Trametinib Trametinib (API) Intermediate->Trametinib  Ullmann Condensation &  Amide Coupling MEK1_2 MEK1/2 Kinase Trametinib->MEK1_2 Inhibition ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation Cell_Proliferation Cancer Cell Proliferation ERK1_2->Cell_Proliferation Signal Transduction

Caption: Logical workflow from this compound to Trametinib and its target.

The RAS-RAF-MEK-ERK Signaling Pathway

Trametinib inhibits the MEK1/2 kinases in the RAS-RAF-MEK-ERK signaling pathway. Understanding this pathway is crucial for appreciating the mechanism of action of APIs derived from building blocks like this compound.

RAS-RAF-MEK-ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates Growth_Factor Growth Factor Growth_Factor->RTK Trametinib Trametinib Trametinib->MEK Inhibits

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of Trametinib.

Experimental Protocols

The following protocols provide a general framework for key transformations involving this compound and its derivatives in the context of API synthesis.

Protocol 1: Ullmann Condensation for C-N Bond Formation

This protocol describes a general procedure for the copper-catalyzed coupling of an aryl halide (derived from this compound) with an amine, a key step in the synthesis of many kinase inhibitors.[6][7]

Materials:

  • Aryl halide (e.g., 2-fluoro-4-iodoaniline) (1.0 equiv)

  • Amine (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Ligand (e.g., 1,10-phenanthroline) (0.2 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

  • Anhydrous, polar aprotic solvent (e.g., DMF, NMP, or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl halide, amine, CuI, ligand, and base.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Amide Coupling of a Benzoic Acid Derivative

This protocol outlines the formation of an amide bond, a common final step in the synthesis of many APIs, including Trametinib.

Materials:

  • Carboxylic acid (e.g., a functionalized benzoic acid derivative) (1.0 equiv)

  • Amine (1.1 equiv)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 equiv)

  • Organic base (e.g., DIPEA or Et₃N) (2.0-3.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent in a dry reaction flask.

  • Add the coupling agent and the organic base to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature until completion (typically 2-12 hours), monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes key inhibitory activities of Trametinib, an API synthesized from a derivative of this compound.

ParameterValueCell Line/AssayReference
MEK1 IC₅₀ 0.92 nMBiochemical Assay[5]
MEK2 IC₅₀ 1.8 nMBiochemical Assay[5]
Cell Proliferation IC₅₀ 1.0 - 2.5 nMBRAF V600E Melanoma Cells[5]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex APIs, particularly kinase inhibitors used in targeted cancer therapy. Its unique substitution pattern allows for strategic functionalization through reactions such as Ullmann condensation and amide coupling. The successful synthesis of potent drugs like Trametinib highlights the importance of this starting material in modern drug discovery and development. The provided protocols and pathway diagrams serve as a guide for researchers and scientists working to develop the next generation of targeted therapeutics.

References

Synthesis of Anti-Inflammatory Agents Utilizing 2-Bromo-4-fluorobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluorobenzoic acid is a versatile starting material in the synthesis of novel anti-inflammatory agents. Its unique substitution pattern allows for the strategic introduction of functionalities that can modulate the pharmacological properties of the resulting compounds. This document provides detailed application notes and experimental protocols for the synthesis of a potent anti-inflammatory agent, 4-Fluoro-2-(phenylamino)benzoic acid, an N-arylanthranilic acid derivative. These compounds are known to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway.

Synthetic Pathway

The primary synthetic route for the preparation of N-arylanthranilic acids from this compound is the Ullmann condensation. This copper-catalyzed reaction forms a new carbon-nitrogen bond between the benzoic acid derivative and an aniline.

SynthesisWorkflow start This compound reaction Ullmann Condensation start->reaction aniline Aniline aniline->reaction reagents Cupric Oxide (Catalyst) Anhydrous K2CO3 Amyl Alcohol (Solvent) reagents->reaction workup Work-up & Purification reaction->workup product 4-Fluoro-2-(phenylamino)benzoic acid workup->product SignalingPathways cluster_COX COX Pathway cluster_NFkB NF-κB Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_COX Pain, Fever, Inflammation Prostaglandins->Inflammation_COX Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa NF-κB/IκBα Complex Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Activation Inflammation_NFkB Inflammation Proinflammatory_Genes->Inflammation_NFkB Inhibitor 4-Fluoro-2-(phenylamino)benzoic acid Inhibitor->COX_Enzymes Inhibition Inhibitor->IkBa Prevents Degradation

Application of 2-Bromo-4-fluorobenzoic Acid in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluorobenzoic acid is a versatile synthetic building block in medicinal chemistry, prized for its unique structural features that facilitate the synthesis of complex and biologically active molecules. The presence of both a bromine and a fluorine atom on the benzoic acid scaffold offers distinct advantages for drug design and development. The fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2] The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the construction of diverse molecular architectures.[2] This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways relevant to compounds derived from this compound.

Key Applications in Medicinal Chemistry

This compound is a crucial intermediate in the synthesis of a range of therapeutic agents, including anti-cancer, anti-inflammatory, and analgesic drugs.[1][2] Its utility has been prominently demonstrated in the development of potent enzyme inhibitors, particularly for targets involved in cancer and metabolic diseases.

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

This compound is a key component in the synthesis of potent Poly (ADP-ribose) Polymerase (PARP) inhibitors. PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

One of the most significant applications of this compound is in the synthesis of Talazoparib , a highly potent PARP inhibitor. The 2-bromo-4-fluorobenzoyl moiety is a key structural feature of Talazoparib and its derivatives, contributing to their high affinity for the PARP-1 enzyme.

Quantitative Data: PARP-1 Inhibition

CompoundTargetKᵢ (nM)Reference
Talazoparib (racemic)PARP-12.37 ± 0.56[3]
Talazoparib (S-enantiomer)PARP-10.65 ± 0.07[3]
Bromo-derivative of TalazoparibPARP-11.92 ± 0.41[3]
Iodo-derivative of TalazoparibPARP-11.73 ± 0.43[3]
Olaparib (Reference)PARP-11.87 ± 0.10[3]

Signaling Pathway: PARP and DNA Damage Repair

In response to single-strand DNA breaks, PARP-1 is recruited to the site of damage and synthesizes poly(ADP-ribose) (PAR) chains, which in turn recruit other DNA repair proteins. PARP inhibitors block this process, leading to the accumulation of single-strand breaks that collapse replication forks, resulting in double-strand breaks. In cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse NAD NAD+ NAD->PARP1 substrate DNA_Repair_Proteins DNA Repair Proteins PAR->DNA_Repair_Proteins recruits SSB_Repair Single-Strand Break Repair DNA_Repair_Proteins->SSB_Repair PARP_Inhibitor PARP Inhibitor (e.g., Talazoparib) PARP_Inhibitor->PARP1 inhibits DSB DNA Double-Strand Break Replication_Fork_Collapse->DSB HR_Proficient Homologous Recombination (HR) Proficient DSB->HR_Proficient HR_Deficient Homologous Recombination (HR) Deficient (e.g., BRCA mutation) DSB->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death

PARP Signaling and Synthetic Lethality
Kinase Inhibitors (MEK1/2)

The 2-bromo-4-fluorophenylamino scaffold, derived from this compound, is a key structural feature in a class of potent and selective Mitogen-activated protein kinase kinase (MEK) 1 and 2 inhibitors. The MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

Quantitative Data: MEK1/2 Inhibition

CompoundTargetIC₅₀ (nM)
Selumetinib (AZD6244)MEK1/214
Trametinib (GSK1120212)MEK1/20.92 / 1.8
Cobimetinib (GDC-0973)MEK1/24.2

Signaling Pathway: MEK/ERK Cascade

The Ras-Raf-MEK-ERK pathway is a key signaling cascade initiated by growth factors binding to receptor tyrosine kinases. This leads to the activation of Ras, which in turn activates Raf kinases. Raf then phosphorylates and activates MEK1 and MEK2, which are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus to regulate gene expression involved in cell proliferation and survival.

MEK_ERK_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK1_2 MEK1/2 Raf->MEK1_2 phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK1_2 inhibits

The MEK/ERK Signaling Pathway
Protein Tyrosine Phosphatase (PTP) MEG2 Inhibitors

Derivatives of bromo-fluorobenzoic acids are being explored as inhibitors of Protein Tyrosine Phosphatase MEG2 (PTP-MEG2). PTP-MEG2 is implicated in the negative regulation of insulin (B600854) signaling, making it a potential therapeutic target for type 2 diabetes.[4]

Quantitative Data: PTP-MEG2 Inhibition

Specific IC50 values for PTP-MEG2 inhibitors directly synthesized from this compound are not widely reported. However, related fluorinated benzoic acid derivatives have shown inhibitory activity against PTPs. For example, a potent and selective PTP-MEG2 inhibitor derived from a difluorophenylalanine scaffold exhibited an IC50 of 210 nM.

Signaling Pathway: PTP-MEG2 in Insulin Signaling

PTP-MEG2 can dephosphorylate and inactivate the insulin receptor, thereby dampening the downstream signaling cascade that leads to glucose uptake. Inhibition of PTP-MEG2 is expected to enhance insulin sensitivity and improve glucose homeostasis.

PTP_MEG2_Signaling_Pathway cluster_0 Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor p_Insulin_Receptor Phosphorylated Insulin Receptor Insulin_Receptor->p_Insulin_Receptor autophosphorylation p_Insulin_Receptor->Insulin_Receptor dephosphorylates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt) p_Insulin_Receptor->Downstream_Signaling Glucose_Uptake Glucose Uptake Downstream_Signaling->Glucose_Uptake PTP_MEG2 PTP-MEG2 PTP_MEG2_Inhibitor PTP-MEG2 Inhibitor PTP_MEG2_Inhibitor->PTP_MEG2 inhibits Suzuki_Coupling_Workflow Start Start Setup Combine Reactants: This compound, Arylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ Start->Setup Inert Inert Atmosphere (Ar or N₂) Setup->Inert Solvent Add Solvents: 1,4-Dioxane/Water Inert->Solvent Heat Heat to 90-100 °C Solvent->Heat Monitor Monitor Reaction (TLC or LC-MS) Heat->Monitor Workup Workup: Cool, Extract with Ethyl Acetate, Wash Monitor->Workup Reaction Complete Purify Purification: Column Chromatography Workup->Purify End End Purify->End

References

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 2-Bromo-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 2-Bromo-4-fluorobenzoic acid, a versatile building block in pharmaceutical and agrochemical synthesis.[1] The presence of bromine and fluorine atoms, along with the carboxylic acid functionality, allows for a wide range of chemical transformations, making it a valuable intermediate for creating diverse molecular architectures. This document outlines key methods for converting the carboxylic acid into esters, amides, and acid chlorides, providing researchers with practical guidance for their synthetic endeavors.

Data Summary

The following table summarizes quantitative data for the derivatization of this compound and related compounds, providing a comparative overview of reaction yields.

Starting MaterialDerivativeReagentsSolventReaction ConditionsYield (%)Reference
This compoundMethyl 2-bromo-4-fluorobenzoateIodomethane (B122720), DBUCH3CN23 °C, 48 h98%[2]
4-Bromo-2-fluorobenzoic acidMethyl 4-bromo-2-fluorobenzoateThionyl chlorideMethanol0 °C to room temp, 12 h93%[3]
4-Bromo-2-chlorobenzoic acidMethyl 4-bromo-2-chlorobenzoateDry HCl gasMethanolRoom temp, overnight94%[4]
2-Bromo-4-fluorobenzamide2-Bromo-4-fluorobenzonitrileTrifluoroacetic anhydridePyridineIce-bath to room temp, 2 hNot specified[5]
4-Fluorobenzaldehyde2-Bromo-4-fluorobenzaldehydeDibromohydantoin, Trifluoroacetic acid/H2SO4-0-50 °C, 56 h85%[6]

Experimental Workflow

The following diagram illustrates the primary derivatization pathways for the carboxylic acid group of this compound.

Derivatization_Workflow cluster_start Starting Material cluster_derivatives Derivatives start This compound ester Ester (e.g., Methyl 2-bromo-4-fluorobenzoate) start->ester Esterification (e.g., CH3I, DBU) amide Amide (e.g., 2-Bromo-4-fluorobenzamide) start->amide Direct Amidation (e.g., Amine, Coupling Agent) acid_chloride Acid Chloride (2-Bromo-4-fluorobenzoyl chloride) start->acid_chloride Acyl Chlorination (e.g., SOCl2) acid_chloride->amide Amidation (e.g., Amine)

Caption: Derivatization pathways of this compound.

Experimental Protocols

Esterification: Synthesis of Methyl 2-bromo-4-fluorobenzoate

This protocol details the synthesis of methyl 2-bromo-4-fluorobenzoate via direct esterification.

Materials:

Procedure: [2]

  • To a solution of this compound (1.0 g, 4.57 mmol, 1.0 equiv) in acetonitrile (11 mL) at 23 °C, add iodomethane (0.57 mL, 9.14 mmol, 2.0 equiv).

  • Add DBU (1.16 mL, 7.76 mmol, 1.7 equiv) to the solution.

  • Stir the reaction mixture for 48 hours at 23 °C.

  • Quench the reaction with water (10 mL).

  • Extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Combine the organic extracts and wash with water (20 mL) and then brine (20 mL).

  • Dry the organic layer over sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate (95/5) eluent to afford methyl 2-bromo-4-fluorobenzoate as a colorless oil.[2]

Amide Formation: Synthesis of N-Aryl Anthranilic Acids

This protocol describes a copper-catalyzed amination for the synthesis of N-aryl anthranilic acid derivatives from 2-bromobenzoic acids.

Materials:

Procedure: [7]

  • In a reaction vessel, combine this compound (8.8 mmol), the desired aniline derivative (1.05 equiv), and potassium carbonate (1.0 equiv).

  • Add copper powder (9 mol%) and copper(I) oxide (4 mol%) as catalysts.

  • Add 3 mL of 2-ethoxyethanol as the solvent.

  • Heat the reaction mixture to 130 °C for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the product through standard workup procedures, which may include acidification, extraction, and crystallization or chromatography.

Acid Chloride Formation: Synthesis of 2-Bromo-4-fluorobenzoyl chloride

This protocol outlines the conversion of this compound to its corresponding acid chloride, a highly reactive intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl2)

Procedure: [8]

  • Place this compound in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of thionyl chloride. Thionyl chloride can serve as both the reagent and the solvent.

  • Heat the reaction mixture to reflux.

  • Maintain the reflux conditions until the reaction is complete, which is typically indicated by the cessation of gas evolution (HCl and SO2).

  • After the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure.

  • The resulting 2-Bromo-4-fluorobenzoyl chloride can be purified by distillation under reduced pressure or used directly in subsequent reactions. Care should be taken as the product is moisture-sensitive.[8]

References

Application Notes and Protocols: Regioselective Amination of 2-Bromo-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regioselective introduction of an amino group onto the aromatic core of 2-Bromo-4-fluorobenzoic acid is a critical transformation in the synthesis of a wide array of pharmaceutical intermediates and biologically active molecules. The inherent challenge lies in achieving selective substitution at the C2 position (bearing the bromine atom) while preserving the fluorine and carboxylic acid functionalities. This document provides detailed protocols for the regioselective amination of this compound, primarily focusing on a robust copper-catalyzed methodology. This approach offers excellent chemo- and regioselectivity, obviating the need for protection of the carboxylic acid group.[1][2][3]

Core Reaction and Mechanism

The primary method detailed is a copper-catalyzed cross-coupling reaction, a variant of the Ullmann condensation. In this reaction, a copper catalyst facilitates the coupling of an amine with the aryl bromide. The regioselectivity is directed by the bromine atom's position, which is more reactive in this catalytic cycle than the C-F bond or C-H bonds on the aromatic ring. The ortho-carboxylic acid group plays a crucial role in this transformation, with the reaction proceeding selectively at the bromine-bearing carbon.[1]

An alternative, though less specific for this substrate in the provided literature, is the Buchwald-Hartwig amination. This palladium-catalyzed reaction is a powerful tool for C-N bond formation but requires careful selection of ligands and bases to ensure selectivity and prevent side reactions.[4][5] Nucleophilic aromatic substitution (SNAr) is also a theoretical possibility due to the electron-withdrawing nature of the fluoro and carboxyl groups, but the copper-catalyzed method has been demonstrated to be highly effective.[1][6][7][8]

Data Presentation

The following table summarizes the quantitative data found for the regioselective amination of this compound.

AmineCatalyst SystemSolventTemperatureYield (%)ProductReference
Aniline (B41778)Cu/Cu₂O2-Ethoxyethanol (B86334)130 °C (403 K)82-94%4-Fluoro-2-(phenylamino)benzoic acid[1][9]

Experimental Protocols

This section provides a detailed protocol for the copper-catalyzed amination of this compound with aniline as a representative amine.

Materials:

  • This compound

  • Aniline

  • Copper (Cu) powder

  • Copper(I) oxide (Cu₂O)

  • Potassium carbonate (K₂CO₃)

  • 2-Ethoxyethanol

  • Hydrochloric acid (HCl), diluted

  • Sodium carbonate (Na₂CO₃) solution (5% aqueous)

  • Deionized water

  • Celite or another filter aid

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), aniline (1.05 eq), potassium carbonate (1.0 eq), copper powder (0.09 eq), and copper(I) oxide (0.045 eq).

  • Solvent Addition: Add a suitable volume of 2-ethoxyethanol to the flask to ensure adequate mixing of the reagents.

  • Inert Atmosphere: Purge the reaction flask with an inert gas (nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction: Heat the reaction mixture to 130 °C (reflux) with vigorous stirring.[1][9] Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 24 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into deionized water.

    • If the solution is colored, add decolorizing charcoal and stir for 15 minutes.

    • Filter the mixture through a pad of Celite to remove the catalyst and charcoal.

    • Acidify the filtrate with diluted hydrochloric acid to precipitate the crude product.

  • Purification:

    • Collect the crude product by filtration.

    • Dissolve the crude product in a 5% aqueous solution of sodium carbonate.

    • Wash the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.

    • Re-precipitate the product by acidifying the aqueous layer with diluted hydrochloric acid.

    • Collect the purified product by filtration, wash with cold deionized water, and dry under vacuum.

Visualizations

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2-Bromo-4-fluorobenzoic_acid This compound Product_molecule 4-Fluoro-2-(phenylamino)benzoic acid 2-Bromo-4-fluorobenzoic_acid->Product_molecule + Aniline Aniline Aniline->Product_molecule Catalyst Cu / Cu₂O, K₂CO₃ Catalyst->Product_molecule Solvent_Temp 2-Ethoxyethanol, 130 °C Solvent_Temp->Product_molecule

Caption: Copper-catalyzed amination of this compound.

Experimental Workflow:

Experimental_Workflow A 1. Reaction Setup (Reactants, Catalyst, Solvent) B 2. Inert Atmosphere (Purge with N₂ or Ar) A->B C 3. Reaction (Heat to 130 °C) B->C D 4. Work-up (Quench, Filter) C->D E 5. Purification (Acid-base extraction, Precipitation) D->E F 6. Analysis (TLC, HPLC, NMR) E->F

Caption: General workflow for regioselective amination.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Bromo-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-fluorobenzoic acid is a versatile trifunctional building block for the synthesis of complex heterocyclic compounds. Its chemical structure features a carboxylic acid group, which can be readily converted to amides or esters; a bromine atom, which is an excellent leaving group for cross-coupling reactions; and a fluorine atom, which can enhance the metabolic stability and binding affinity of target molecules.[1] These attributes make it a valuable precursor in the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and other therapeutic agents. This document outlines detailed protocols for the use of this compound in the synthesis of key heterocyclic cores, including phthalazinones (found in PARP inhibitors), N-aryl anthranilic acid derivatives, and benzothiazoles.

Application 1: Synthesis of a Phthalazinone Core for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. A common structural motif in many PARP inhibitors, such as Olaparib, is the phthalazinone ring system. This compound serves as a key starting material for constructing substituted phthalazinones. The following protocol describes the synthesis of a key benzoic acid intermediate, which is a precursor to the final inhibitor.

Experimental Workflow Diagram

G cluster_workflow Workflow: Phthalazinone Intermediate Synthesis start This compound step1 Esterification (e.g., SOCl₂, MeOH) start->step1 intermediate1 Methyl 2-bromo-4-fluorobenzoate step1->intermediate1 step2 Wittig-type Reaction (e.g., with Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate) intermediate1->step2 intermediate2 Phthalide Intermediate step2->intermediate2 step3 Cyclization (Hydrazine Hydrate (B1144303), NaOH) intermediate2->step3 product 2,4-difluoro-5-((4-oxo-3,4- dihydrophthalazin-1-yl)methyl)benzoic acid (Target Intermediate) step3->product

Caption: Workflow for the synthesis of a key phthalazinone intermediate.

Experimental Protocol

This protocol is adapted from a known synthesis of a related PARP inhibitor intermediate.[2]

Step 1: Synthesis of Methyl 2-bromo-4-fluorobenzoate

  • To a solution of this compound (1.0 eq) in methanol (B129727) (10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can be used in the next step without further purification.

Step 2: Synthesis of the Phthalazinone Intermediate

  • A mixture of the methyl 2-bromo-4-fluorobenzoate derivative (1.0 eq) and dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (1.1 eq) is dissolved in anhydrous tetrahydrofuran (B95107) (THF).[2]

  • Triethylamine (1.5 eq) is added, and the mixture is stirred at room temperature for 5-7 hours.[2]

  • After completion, the reaction mixture is concentrated. The resulting intermediate is then treated with hydrazine (B178648) hydrate (2.0 eq) and sodium hydroxide (B78521) (1.0 eq) in an appropriate solvent.[2]

  • The reaction is heated at 70–90 °C for 18-24 hours to facilitate cyclization.[2]

  • After cooling, the mixture is acidified to precipitate the product, which is then filtered, washed with water, and dried.

Data Summary
StepProductTypical Yield (%)Purity (by HPLC)
1Methyl 2-bromo-4-fluorobenzoate90-98%>95%
2Phthalazinone Intermediate70-80%>97%

Application 2: N-Arylation via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine, alcohol, or thiol.[3][4] This reaction is fundamental for synthesizing N-aryl anthranilic acid derivatives from this compound. These products are valuable intermediates in the synthesis of acridones and other pharmacologically active heterocyclic systems.

General Reaction Scheme

G r1 This compound plus1 + r2 Amine (R-NH₂) arrow_start arrow_end arrow_start->arrow_end Cu(I) catalyst, Ligand Base, Solvent, Δ p1 N-Aryl Anthranilic Acid Derivative

Caption: General scheme for the Ullmann N-arylation reaction.

General Experimental Protocol
  • To an oven-dried reaction vessel, add this compound (1.0 eq), the desired amine or amide (1.2 eq), Copper(I) iodide (0.1 eq), a suitable ligand (e.g., L-proline or a diamine, 0.2 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Heat the reaction mixture to 100-150 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and acidify with HCl to a pH of ~2-3 to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary: Typical Ullmann Conditions
Amine SubstrateCatalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
AnilineCuI / L-prolineK₂CO₃DMSO11075-85
BenzamideCuI / DMEDAK₃PO₄Toluene12065-80
IndoleCuI / PhenanthrolineCs₂CO₃DMF13070-90

Application 3: Synthesis of 2-Arylbenzothiazoles

2-Arylbenzothiazoles are a class of heterocyclic compounds with significant antitumor properties.[5][6] The synthesis can be achieved via a condensation reaction between a benzoic acid derivative and an aminothiophenol. The process involves the initial formation of an amide, followed by an acid-catalyzed cyclization.

Synthetic Pathway Diagram

G cluster_pathway Pathway: 2-Arylbenzothiazole Synthesis start This compound step1 Amide Formation (e.g., with 2-Aminothiophenol (B119425), Coupling Agent) start->step1 intermediate Thioanilide Intermediate step1->intermediate step2 Cyclodehydration (e.g., Polyphosphoric Acid, Heat) intermediate->step2 product 2-(2-Bromo-4-fluorophenyl)benzothiazole step2->product

Caption: Synthetic pathway for 2-Arylbenzothiazole derivatives.

Experimental Protocol

Step 1: Amide Formation

  • Dissolve this compound (1.0 eq) and a coupling agent (e.g., HATU, 1.1 eq) in an aprotic solvent like DMF.

  • Add a base such as diisopropylethylamine (DIPEA, 2.0 eq) and stir for 10 minutes.

  • Add 2-aminothiophenol (1.0 eq) and stir the reaction mixture at room temperature for 8-12 hours.

  • Pour the reaction mixture into water to precipitate the thioanilide intermediate.

  • Filter the solid, wash with water, and dry.

Step 2: Cyclodehydration

  • Add the crude thioanilide intermediate to polyphosphoric acid (PPA) (10 wt eq).

  • Heat the mixture to 130-150 °C for 2-4 hours.

  • Carefully pour the hot mixture onto crushed ice.

  • Neutralize with a strong base (e.g., NaOH solution) to precipitate the crude benzothiazole.

  • Filter the product, wash with water, and purify by column chromatography (e.g., silica (B1680970) gel, hexane/ethyl acetate).

Data Summary
StepProductTypical Yield (%)
1Thioanilide Intermediate85-95%
22-(2-Bromo-4-fluorophenyl)benzothiazole70-85%

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Bromo-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the Suzuki-Miyaura cross-coupling conditions for 2-Bromo-4-fluorobenzoic acid.

Troubleshooting Guide

This guide addresses specific, common issues encountered during experiments in a question-and-answer format.

Question: My reaction shows low to no conversion of the starting material. What are the potential causes and how can I fix it?

Answer: Low or no conversion is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity or Deactivation: The palladium catalyst is the heart of the reaction, and its failure is a primary suspect.

    • Catalyst Poisoning: Trace impurities, particularly sulfur-containing compounds in the starting materials or solvents, can irreversibly bind to and poison the palladium catalyst.[1][2][3] Consider using highly purified reagents or performing a pre-treatment to remove sulfur.

    • Carboxylate Coordination: The carboxylate anion, formed under basic conditions, can coordinate to the palladium center, stabilizing the Pd(II) intermediate and hindering the catalytic cycle.[4] Switching from a Pd(II) precatalyst (like Pd(OAc)₂) to a pre-formed Pd(0) catalyst (like Pd(PPh₃)₄) may improve results.[4]

    • Oxidation: If the reaction is not performed under a strictly inert atmosphere, oxygen can oxidize the active Pd(0) species or the supporting phosphine (B1218219) ligands, rendering the catalyst inactive.[5][6] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like Argon or Nitrogen.

  • Inefficient Reaction Conditions:

    • Insufficient Base: An inadequate amount or strength of the base can stall the reaction. At least two equivalents of base are required: one to react with the boronic acid for the transmetalation step and a second to neutralize the acidic proton of the benzoic acid. Consider using a stronger base like K₃PO₄ or Cs₂CO₃.[7]

    • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent system, leading to a slow or incomplete reaction.[4] Ensure vigorous stirring, especially in biphasic systems, and consider screening alternative solvents.[8]

    • Low Temperature: The reaction may require more thermal energy. Cautiously increase the temperature in increments (e.g., 10 °C at a time), but be aware that excessively high temperatures can cause catalyst decomposition.

Question: I am observing significant byproduct formation. What are the likely culprits and solutions?

Answer: The formation of byproducts depletes starting materials and complicates purification. The most common side reactions are homocoupling, protodeboronation, and dehalogenation.

  • Homocoupling of the Boronic Acid: This side reaction, which forms a biaryl product from two molecules of the boronic acid, is typically promoted by the presence of oxygen.[6][9]

    • Solution: Rigorous degassing of all solvents and the reaction mixture is critical. Methods include sparging with an inert gas for an extended period or using several freeze-pump-thaw cycles.[6]

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[10] It is often facilitated by aqueous basic conditions.[6]

    • Solution: To enhance stability, consider replacing the boronic acid with a more robust boronic ester, such as a pinacol (B44631) (Bpin) or MIDA ester.[5][11] Alternatively, using anhydrous conditions or a less nucleophilic base might reduce the rate of this side reaction.

  • Dehalogenation: The starting this compound can be reduced, replacing the bromine atom with hydrogen. This can occur if the catalytic cycle stalls after the oxidative addition step.[5][12]

    • Solution: This side reaction can be favored when the subsequent transmetalation step is slow. Optimizing the base and ensuring the high purity and reactivity of the boronic acid can help accelerate the productive catalytic cycle over this decomposition pathway.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions (catalyst, base, solvent) for this coupling?

A1: A good starting point for optimization is crucial. Based on literature for similar substrates, the following conditions are recommended:

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or a combination of a Pd(II) source like Pd(OAc)₂ (2 mol%) with a suitable phosphine ligand (e.g., PPh₃, 4-8 mol%). For this electron-deficient aryl bromide, a more electron-rich and bulky ligand like SPhos or XPhos may also be effective.[7][13][14]

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents). K₃PO₄ is often a robust choice for challenging couplings.[7][13]

  • Solvent: A degassed biphasic mixture of an organic solvent and water is common. 1,4-Dioxane/H₂O (4:1) or THF/H₂O (4:1) are excellent starting points.[13][15][16]

  • Temperature: 80-100 °C.[16]

Q2: How does the carboxylic acid functional group specifically impact the reaction?

A2: The carboxylic acid has two main effects. First, its acidic proton will be deprotonated by the base, requiring the use of at least one extra equivalent of base.[4] Second, the resulting carboxylate can coordinate to the palladium catalyst, potentially inhibiting it.[4] While many Suzuki couplings are tolerant of free carboxylic acids, if persistent issues arise, protecting the acid as an ester (e.g., a methyl or ethyl ester) and hydrolyzing it post-coupling is a reliable strategy.

Q3: Why is an inert atmosphere so critical for the Suzuki coupling?

A3: An inert atmosphere (Argon or Nitrogen) is essential for two primary reasons. First, the active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen. Second, many phosphine ligands, which are crucial for stabilizing the catalyst and modulating its reactivity, can be oxidized in the presence of air, destroying their ability to coordinate to the metal. Oxygen also promotes the undesirable homocoupling of the boronic acid.[6]

Q4: When should I use a boronic ester instead of a boronic acid?

A4: Boronic esters (e.g., pinacol esters) should be considered when the corresponding boronic acid is unstable or prone to side reactions.[11][17] They are generally more stable towards protodeboronation and can be easier to purify.[5][10] If you observe significant boronic acid decomposition or homocoupling, switching to a boronic ester is a recommended strategy.

Data Presentation: Reaction Conditions

The following tables summarize typical conditions used for Suzuki coupling reactions of structurally similar aryl halides. These can serve as a guide for optimizing the reaction with this compound.

Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling of Bromo-Aromatic Acids

Catalyst (mol%) Ligand (mol%) Base (equivalents) Solvent System Temperature (°C) Typical Yields
Pd(OAc)₂ (2) None K₂CO₃ (2) 50% aq. Isopropanol 80 Good to Excellent[13]
Pd(PPh₃)₄ (5) --- K₃PO₄ (2.2) 1,4-Dioxane/H₂O (4:1) 90 Moderate to Good[13]
Pd₂(dba)₃ (1-1.5) P(t-Bu)₃ (3-4.5) KF (3) 1,4-Dioxane 110 Good to Excellent[13]
Pd(dppf)Cl₂ (3) --- K₂CO₃ (3) MeCN/H₂O (4:1) 80 Variable[18]

| Pd(OAc)₂ (0.1) | None | K₂CO₃ (3) | Water | Room Temp | High[19] |

Table 2: Troubleshooting Guide Summary

Issue Potential Cause Recommended Solution(s)
Low/No Yield Catalyst Deactivation Use Pd(0) catalyst; ensure inert atmosphere; use purified reagents.
Insufficient Base Increase base to >2 eq.; use a stronger base (e.g., K₃PO₄).
Poor Solubility Screen different solvents; ensure vigorous stirring.
Byproducts Homocoupling Thoroughly degas all solvents and the reaction mixture.
Protodeboronation Use a boronic ester (e.g., pinacol); use anhydrous conditions.[5]

| | Dehalogenation | Optimize base and boronic acid quality to accelerate transmetalation. |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

Note: This is a generalized procedure and requires optimization for specific boronic acid coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the flask.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture to the flask.

  • Reaction Execution: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 80–100 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product, then extract with the organic solvent (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization.

Visualizations

Suzuki_Workflow General Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Oven-Dried Schlenk Flask (Aryl Halide, Boronic Acid, Base) B 2. Evacuate and Backfill with Inert Gas (3x) A->B C 3. Add Catalyst under Inert Atmosphere B->C D 4. Add Degassed Solvent via Syringe C->D E 5. Heat to Desired Temperature with Vigorous Stirring D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Cool and Perform Aqueous Workup (Acidify & Extract) F->G H 8. Dry, Filter, and Concentrate Organic Layers G->H I 9. Purify Crude Product (Chromatography/Recrystallization) H->I

Caption: A flowchart of the general experimental workflow for the Suzuki coupling reaction.

Suzuki_Cycle The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd OA_label Oxidative Addition Pd0->OA_label Ar-X Trans Ar-Pd(II)-Ar' L₂ OxAdd->Trans TM_label Transmetalation OxAdd->TM_label Ar'-B(OR)₂ (Base) Trans->Pd0 RE_label Reductive Elimination Trans->RE_label Ar-Ar' OA_label->OxAdd TM_label->Trans RE_label->Pd0

Caption: The key steps in the Suzuki-Miyaura catalytic cycle.[12][16]

References

Technical Support Center: Purification of 2-Bromo-4-fluorobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-4-fluorobenzoic acid by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

Recrystallization is a purification technique for solid compounds based on differences in solubility. The process involves dissolving the impure this compound in a hot solvent to create a saturated solution. As the solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals. The impurities remain dissolved in the cooler solvent (mother liquor) and are subsequently separated by filtration.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, which is a polar aromatic carboxylic acid, polar solvents are generally a good starting point. Water, ethanol (B145695), or a mixture of the two are commonly effective. It is advisable to perform small-scale solubility tests with a variety of solvents to determine the most suitable one for your specific sample.

Q3: My purified this compound is discolored. How can I remove the color?

Discoloration, often a yellow or brownish tint, is typically due to the presence of colored organic impurities. During the recrystallization process, after the compound has been dissolved in the hot solvent, a small amount of activated charcoal can be added to the solution. The activated charcoal will adsorb the colored impurities. The charcoal is then removed by hot filtration before the solution is cooled to allow for crystallization.

Q4: What are the common impurities found in crude this compound?

Common impurities can include starting materials from the synthesis, by-products from side reactions, and other positional isomers. The nature of the impurities will depend on the synthetic route used to prepare the this compound.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated. 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not occurred.1. Reduce solvent volume: Gently heat the solution to boil off some of the solvent and then allow it to cool again. 2. Induce crystallization:     a) Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[1]     b) Seeding: Add a small crystal of pure this compound to the solution to act as a nucleation site.[1]
The product "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the impure compound. 2. The solution is too concentrated. 3. The rate of cooling is too fast. 1. Reheat and add more solvent: Reheat the solution to dissolve the oil, then add more of the hot solvent to decrease the concentration. 2. Slow down the cooling process: Allow the flask to cool to room temperature on a surface that does not draw away heat too quickly (e.g., a wooden block or paper towels) before placing it in an ice bath.[1][2]
The yield of recovered crystals is low. 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. 2. Premature crystallization: The product crystallized during hot filtration. 3. Washing with room temperature solvent: The crystals were washed with a solvent that was not ice-cold, causing some of the product to dissolve.1. Concentrate the mother liquor: If the mother liquor has not been discarded, it can be heated to reduce the volume and then cooled to recover more crystals. 2. Ensure proper hot filtration: Use a pre-heated funnel and receiving flask, and use a slight excess of hot solvent to prevent crystallization in the funnel. The excess solvent can be evaporated before cooling. 3. Use ice-cold solvent for washing: Always wash the collected crystals with a minimal amount of ice-cold solvent.
The crystals are very small. The solution was cooled too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling generally leads to the formation of larger, more pure crystals.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent Solubility at Room Temperature Solubility at Boiling Point Suitability for Recrystallization
WaterSparingly solubleVery soluble[3]Good
EthanolSolubleVery solublePotentially suitable, may require a co-solvent
MethanolSolubleVery solublePotentially suitable, may require a co-solvent
AcetoneSolubleVery solublePoor, dissolves well at room temperature
Ethyl AcetateSolubleVery solublePoor, dissolves well at room temperature
HexaneInsolubleSparingly solublePotentially suitable as an anti-solvent
TolueneSparingly solubleSolubleGood
Ethanol/Water MixtureSparingly solubleSolubleExcellent, the ratio can be adjusted for optimal results

Experimental Protocols

Protocol: Recrystallization of this compound using an Ethanol/Water Solvent System

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to dissolve the solid completely by heating the mixture on a hot plate with stirring.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Gently boil the solution for a few minutes.

  • Hot Filtration:

    • If charcoal or other insoluble impurities are present, perform a hot filtration. Preheat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it.

  • Crystallization:

    • To the hot, clear filtrate, add hot water dropwise until the solution becomes slightly cloudy (the point of saturation).

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the growth of larger crystals, insulate the flask by placing it on a wooden block or several layers of paper towels.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold water or an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove all traces of solvent.

Mandatory Visualization

G Troubleshooting Workflow for Recrystallization start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does the product 'oil out'? crystals_form->oiling_out Yes too_much_solvent Too much solvent used crystals_form->too_much_solvent No supersaturated Supersaturated solution crystals_form->supersaturated No collect_crystals Collect crystals by vacuum filtration oiling_out->collect_crystals No reheat_add_solvent Reheat, add more solvent, and re-cool slowly oiling_out->reheat_add_solvent Yes low_yield Is the yield low? collect_crystals->low_yield end_success Pure Crystals Obtained boil_off Boil off excess solvent and re-cool too_much_solvent->boil_off scratch_seed Scratch flask or add seed crystal supersaturated->scratch_seed boil_off->cool scratch_seed->cool reheat_add_solvent->cool low_yield->end_success No concentrate_mother_liquor Concentrate mother liquor and re-cool low_yield->concentrate_mother_liquor Yes end_low_yield Accept low yield or re-evaluate solvent choice low_yield->end_low_yield If still low concentrate_mother_liquor->collect_crystals

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 2-Bromo-4-fluorobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-fluorobenzoic acid and its derivatives.

I. Synthesis of this compound

The synthesis of this compound can be challenging, with low yields often attributed to difficulties in achieving regioselective bromination and issues with the oxidation of precursors. Below are common problems and their solutions.

Frequently Asked Questions (FAQs): Synthesis of this compound

Q1: I am experiencing low yields in the synthesis of this compound. What are the common causes?

A1: Low yields can stem from several factors, primarily related to the multi-step nature of the synthesis. Key areas to investigate include:

  • Inefficient Bromination: Achieving bromination specifically at the ortho-position to the carboxylic acid group (or a precursor) can be difficult, often resulting in a mixture of isomers.

  • Incomplete Oxidation: If synthesizing from a methyl-substituted precursor like 1-bromo-3-fluoro-5-methylbenzene, the oxidation of the methyl group to a carboxylic acid may be incomplete.

  • Side Reactions: Over-bromination or the formation of other side products can consume starting materials and reduce the yield of the desired product.

  • Purification Losses: Separation of this compound from isomers and other impurities can be challenging and lead to significant product loss.

Q2: How can I improve the regioselectivity of the bromination step?

A2: Improving regioselectivity is crucial for a higher yield of the desired isomer. Consider the following strategies:

  • Choice of Brominating Agent: The use of milder brominating agents can sometimes offer better control. While elemental bromine is common, N-Bromosuccinimide (NBS) in the presence of a suitable catalyst or solvent can provide different selectivity.

  • Reaction Conditions: Temperature and reaction time can significantly impact the product distribution. Running the reaction at a lower temperature may favor the thermodynamically more stable product.

  • Protecting Groups: In some cases, using a directing group can help achieve the desired regioselectivity.

Q3: My oxidation of the corresponding toluene (B28343) derivative is sluggish and gives a low yield. How can I optimize this step?

A3: The oxidation of an electron-deficient methyl group can be challenging. To drive the reaction to completion, consider the following:

  • Oxidizing Agent: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are often used. Ensure that the stoichiometry of the oxidizing agent is sufficient.

  • Reaction Temperature: Higher temperatures are typically required, but this must be balanced against the risk of side reactions or decomposition.

  • Phase Transfer Catalysis: If the reaction is heterogeneous, a phase transfer catalyst can sometimes improve the reaction rate.

Troubleshooting Guide: Low Yields in this compound Synthesis
Problem Possible Cause Suggested Solution
Low Conversion of Starting Material 1. Insufficient reaction time or temperature. 2. Inactive reagents or catalysts. 3. Poor solubility of starting materials.1. Gradually increase reaction time and/or temperature while monitoring the reaction by TLC or GC. 2. Use fresh, high-purity reagents and catalysts. 3. Choose a solvent in which the starting materials are more soluble at the reaction temperature.
Formation of Multiple Isomers 1. Non-selective bromination conditions. 2. Isomerization under reaction conditions.1. Screen different brominating agents (e.g., NBS, dibromoisocyanuric acid). 2. Optimize the reaction temperature and catalyst.
Presence of Over-brominated Byproducts 1. Excess of brominating agent. 2. Reaction time is too long.1. Use a stoichiometric amount of the brominating agent. 2. Monitor the reaction closely and quench it once the starting material is consumed.
Difficult Purification 1. Similar physical properties of isomers. 2. Presence of tar-like impurities.1. Utilize column chromatography with a carefully selected eluent system. 2. Consider recrystallization from a suitable solvent system. An initial treatment with activated charcoal can help remove colored impurities.[1]
Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-fluorobenzoic Acid via Oxidation of 1-bromo-2-fluoro-4-methylbenzene [2]

  • Reagents: 1-bromo-2-fluoro-4-methylbenzene, pyridine (B92270), water, potassium permanganate (KMnO₄), 3N sodium hydroxide (B78521), 6N hydrochloric acid.

  • Procedure:

    • Slowly add 20.0 g (0.10 mol) of 1-bromo-2-fluoro-4-methylbenzene to a 1:1 mixture of pyridine and water (200 mL) at 90°C.[2]

    • Add potassium permanganate (66.0 g, 0.42 mmol) to the mixture.[2]

    • Stir the reaction mixture at 90°C for 3 hours.[2]

    • After cooling to room temperature, filter the mixture through diatomaceous earth.[2]

    • Wash the diatomaceous earth pad with 3N sodium hydroxide (500 mL) and water (400 mL).[2]

    • Remove ethanol (B145695) under reduced pressure and acidify the residue with 6N hydrochloric acid to a pH of 2 to obtain a white precipitate.[2]

    • Filter and dry the precipitate to obtain 4-Bromo-2-fluorobenzoic acid.[2]

  • Reported Yield: 73%[2]

Protocol 2: High-Yield Synthesis of 4-Bromo-2-fluorobenzoic Acid via Oxidation of 2-fluoro-4-bromotoluene [3][4]

  • Reagents: 2-fluoro-4-bromotoluene, AIBN, Co(OAc)₂·4H₂O, NaBr, Acetic Acid (HOAc), Oxygen.[3][4]

  • Procedure:

    • Dissolve 2-fluoro-4-bromotoluene (25g, 132.3mmol), AIBN (521mg, 3.2mmol), Co(OAc)₂·4H₂O (1.6g, 6.5mmol), and NaBr (449mg, 4.4mmol) in acetic acid (250mL).[3][4]

    • Heat the reaction mixture to 130°C and adjust the pressure to 1.2 MPa with oxygen.[3][4]

    • Allow the reaction to proceed for 1.5 hours.[3][4]

    • Pump the reaction mixture into purified water (375 mL) and adjust the pH to 12-14 with solid NaOH.[3][4]

    • Extract the aqueous phase twice with MTBE (125 mL).[3][4]

    • Adjust the pH of the aqueous phase to 1 with concentrated HCl to precipitate the product.[3][4]

    • Filter to obtain the solid product.[3][4]

  • Reported Yield: 88%[3][4]

Data on Synthetic Methods
Starting Material Key Reagents Product Reported Yield Reference
1-bromo-2-fluoro-4-methylbenzeneKMnO₄, Pyridine/H₂O4-Bromo-2-fluorobenzoic acid73%[2]
2-fluoro-4-bromotolueneO₂, Co(OAc)₂, AIBN, NaBr4-Bromo-2-fluorobenzoic acid88%[3][4]
4-bromo-2-fluorobenzaldehydeNaClO₂, H₂O₂4-Bromo-2-fluorobenzoic acid82%[2]

II. Synthesis of this compound Derivatives

This compound is a versatile building block for the synthesis of more complex molecules, often through reactions involving the carboxylic acid group (e.g., amide bond formation) or the bromo substituent (e.g., Suzuki coupling).[5]

A. Amide Bond Formation

The formation of an amide bond from this compound is a common transformation. However, achieving high yields requires effective activation of the carboxylic acid.

Q1: My amide coupling reaction with this compound is giving a low yield. What could be the issue?

A1: Low yields in amide coupling are often due to:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid needs to be converted into a more reactive species. If the coupling reagent is not effective, the reaction will not proceed efficiently.

  • Poor Nucleophilicity of the Amine: Sterically hindered or electron-poor amines may react slowly.

  • Side Reactions: The activated carboxylic acid can be hydrolyzed by moisture or react with other nucleophiles present.

  • Difficult Purification: Separating the product from unreacted starting materials and coupling agent byproducts can be challenging.

Q2: Which coupling reagents are recommended for this compound?

A2: A variety of modern coupling reagents can be effective.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly efficient reagent, especially for challenging couplings.

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): A cost-effective and widely used combination.

  • T3P® (2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide): A powerful coupling reagent that often leads to high yields with easy purification.

Problem Possible Cause Suggested Solution
Low or No Product Formation 1. Ineffective coupling reagent. 2. Presence of moisture. 3. Amine is not sufficiently nucleophilic.1. Switch to a more powerful coupling reagent like HATU. 2. Use anhydrous solvents and reagents. 3. Increase the reaction temperature or consider using a more reactive derivative of the amine.
Formation of Byproducts 1. Side reactions of the activated ester. 2. Epimerization if chiral amines are used.1. Add the amine immediately after the activation of the carboxylic acid. 2. Use a coupling reagent known to suppress racemization, such as one containing HOAt.
Difficult Purification 1. Byproducts from the coupling reagent are co-eluting with the product.1. Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC). 2. Optimize the chromatography conditions.

This protocol is a general guideline for the amide coupling of this compound with an amine using HATU.

  • Reagents: this compound, amine, HATU, N,N-Diisopropylethylamine (DIPEA), anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.

    • Add the amine (1.1 eq.) to the solution.

    • Add DIPEA (3.0 eq.) and stir the mixture for a few minutes.

    • Add HATU (1.1 eq.) in one portion.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, dilute with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Coupling Reagent Additive Base Typical Reaction Time General Yield
HATUNoneDIPEA1-4 hoursHigh to Excellent
EDCHOBtDIPEA/TEA4-12 hoursGood to High
T3P®NonePyridine/TEA1-3 hoursHigh to Excellent
B. Suzuki Coupling

The bromo substituent of this compound and its derivatives (e.g., esters) is well-suited for palladium-catalyzed Suzuki cross-coupling reactions to form C-C bonds.

Q1: My Suzuki coupling reaction is not working. What are the common reasons for failure?

A1: Failure of a Suzuki coupling reaction can often be attributed to:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities.

  • Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be slow.

  • Protodeboronation: The boronic acid can be degraded, especially in the presence of a strong base and water.

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent.

Q2: I am observing significant homocoupling of my boronic acid. How can I prevent this?

A2: Homocoupling is a common side reaction, often caused by the presence of oxygen. To minimize it:

  • Degas Solvents: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or using freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

  • Optimize Catalyst and Ligand: Some catalyst/ligand systems are more prone to homocoupling than others.

Q3: Should I use the carboxylic acid directly or protect it as an ester for the Suzuki coupling?

A3: While Suzuki couplings can sometimes be performed on the free acid, it is often advantageous to protect it as an ester (e.g., methyl or ethyl ester). This can improve solubility and prevent potential interference of the carboxylate group with the palladium catalyst. The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction.

Problem Possible Cause Suggested Solution
No Reaction 1. Inactive catalyst. 2. Incorrect base or solvent.1. Use a fresh, high-quality palladium catalyst and ligand. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).
Low Yield 1. Incomplete reaction. 2. Protodeboronation of the boronic acid.1. Increase the reaction temperature and/or time. 2. Use the boronic acid in a slight excess (1.2-1.5 eq.). Consider using a more stable boronic ester (e.g., pinacol (B44631) ester).
Formation of Debrominated Byproduct 1. Side reaction in the catalytic cycle.1. Optimize the ligand and base. 2. Ensure a strictly inert atmosphere.

This is a general procedure that may require optimization for specific boronic acids.

  • Reagents: Methyl 2-bromo-4-fluorobenzoate, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., 1,4-dioxane (B91453)/water).

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, combine Methyl 2-bromo-4-fluorobenzoate (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

    • Add the palladium catalyst (2-5 mol%).

    • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

    • Heat the reaction mixture to 80-100°C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

III. Visualizing Experimental Workflows

Diagrams

G cluster_synthesis Synthesis of this compound cluster_amide Amide Coupling cluster_suzuki Suzuki Coupling A 1-Bromo-3-fluorotoluene B Oxidation (e.g., KMnO4) A->B High Temp C This compound B->C D This compound F Activation (e.g., HATU, DIPEA) D->F E Amine (R-NH2) G 2-Bromo-4-fluorobenzamide Derivative E->G F->G H This compound Ester J Pd Catalyst, Base H->J I Arylboronic Acid K Biaryl Derivative I->K J->K G start Low Yield Observed q1 Check Purity of Starting Materials start->q1 a1_yes Impurities Present q1->a1_yes Yes q2 Monitor Reaction Progress (TLC/GC) q1->q2 No s1 Purify Starting Materials a1_yes->s1 s1->q2 a2_no Incomplete Reaction q2->a2_no No q3 Analyze Crude Product (NMR/LCMS) q2->q3 Yes s2 Increase Temp/Time or Change Reagents a2_no->s2 end_node Yield Improved s2->end_node a3_side Side Products Observed q3->a3_side Yes q3->end_node No s3 Optimize Stoichiometry & Conditions a3_side->s3 s3->end_node

References

Technical Support Center: Column Chromatography Purification of 2-Bromo-4-fluorobenzoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of reaction products derived from 2-Bromo-4-fluorobenzoic acid using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying reaction products of this compound? A1: Silica (B1680970) gel is the most widely used stationary phase for the column chromatography of this compound and its derivatives. Its polar nature allows for effective separation of compounds with varying polarities, which is typical for reaction mixtures containing starting materials, products, and byproducts.

Q2: I'm observing streaking or tailing of my acidic compounds on the silica gel column. How can I resolve this? A2: Streaking of carboxylic acids on silica gel is a common issue caused by strong interactions between the acidic proton of the carboxyl group and the silica. To mitigate this, you can add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase. This ensures the compound remains fully protonated, leading to more defined bands and better separation.

Q3: How do I choose an appropriate mobile phase (eluent) for my separation? A3: The ideal mobile phase is typically determined by running preliminary Thin-Layer Chromatography (TLC) experiments. A common and versatile solvent system for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate (B1210297). The goal is to find a solvent ratio where the desired product has an Rf value of approximately 0.2-0.4, which generally provides the best separation on a column.

Q4: My desired product is either an amide or a biaryl compound from a Suzuki coupling. How will their polarity compare to the starting this compound? A4: Generally, the starting carboxylic acid is quite polar and will have a low Rf value. Amide derivatives are also polar, but their polarity can vary significantly based on the amine used. Biaryl compounds from Suzuki coupling reactions are typically less polar than the starting carboxylic acid. This difference in polarity is what allows for effective separation by column chromatography.

Q5: What is "dry loading" and when should I use it? A5: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before placing it on the column. This is highly recommended when your sample is not very soluble in the initial, non-polar mobile phase. Dissolve your crude product in a volatile solvent (like dichloromethane (B109758) or acetone), mix it with a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of the packed column. This technique often results in better resolution and sharper bands.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Product Elutes Too Quickly (High Rf) The mobile phase is too polar.Decrease the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Product Does Not Elute (Rf = 0) The mobile phase is not polar enough. The product may be very polar or interacting too strongly with the silica.Gradually increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol). For very polar compounds, a mobile phase like 5% methanol (B129727) in dichloromethane might be necessary.[2]
Poor Separation of Product and Impurities The chosen solvent system does not provide adequate resolution. The column may have been packed improperly. Too much sample was loaded.Test different solvent systems using TLC to find one with better separation (ΔRf). Repack the column carefully, ensuring a level and compact bed. Reduce the amount of crude material loaded onto the column.
Streaking/Tailing of Spots on TLC and Bands on Column The compound is acidic (like unreacted starting material) or basic. The sample is overloaded.For acidic compounds, add 0.5-1% acetic or formic acid to the mobile phase. For basic compounds, a small amount of triethylamine (B128534) can be added. Ensure the sample is not loaded in too concentrated a band.
Cracks or Bubbles in the Silica Bed The column ran dry at some point. The silica was not packed as a uniform slurry.This can ruin a separation. The column must be repacked. Always keep the solvent level above the top of the silica gel.
Low Recovery of Purified Product The compound may have decomposed on the silica. The compound is highly retained and did not fully elute.Check the stability of your compound on silica with a simple TLC test (spot the compound, let it sit for an hour, then elute).[3] After eluting your product, flush the column with a very polar solvent (e.g., 10% methanol in ethyl acetate) to check if any material was left behind.

Data Presentation

The following tables provide illustrative data for the purification of a hypothetical amide synthesis product. Rf values are highly dependent on the specific substrates and conditions and should always be determined experimentally via TLC.

Table 1: TLC Analysis of a Crude Amide Reaction Mixture Mobile Phase: 30% Ethyl Acetate in Hexanes

CompoundDescriptionApproximate Rf Value
Non-polar byproductLess polar impurity~ 0.80
N-benzyl-2-bromo-4-fluorobenzamide Desired Product ~ 0.35
This compoundUnreacted starting material~ 0.05 (may streak)

Table 2: Example Gradient Elution for Column Chromatography

StepMobile Phase CompositionVolumePurpose
1. Equilibration10% Ethyl Acetate / Hexanes2-3 column volumesEquilibrate the packed column.
2. Elution of Non-polar Impurities10% Ethyl Acetate / Hexanes2-4 column volumesElute fast-running, non-polar byproducts.
3. Elution of Product30% Ethyl Acetate / Hexanes5-10 column volumesElute the desired product.
4. Column Flush70% Ethyl Acetate / Hexanes2-3 column volumesElute any remaining highly polar compounds.

Experimental Protocols

Detailed Methodology: Purification of N-benzyl-2-bromo-4-fluorobenzamide

This protocol outlines a general procedure for the purification of an amide product from the reaction of this compound and benzylamine.

1. Materials and Equipment:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate, Dichloromethane (for dry loading)

  • Glacial Acetic Acid (optional, for mobile phase modification)

  • Chromatography column with stopcock

  • Sand (acid-washed)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Mobile Phase Selection (via TLC):

  • Prepare several developing chambers with different ratios of ethyl acetate in hexanes (e.g., 10%, 20%, 30%, 50%).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent.

  • Spot the mixture on TLC plates and develop them in the prepared chambers.

  • Visualize the plates under a UV lamp.

  • Identify a solvent system where the desired product spot has an Rf of ~0.3 and is well-separated from impurities. For this example, we will assume 30% ethyl acetate/hexanes is optimal.

3. Column Packing (Wet Slurry Method):

  • Securely clamp the column in a vertical position. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 10% ethyl acetate/hexanes).

  • Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and dislodge air bubbles.

  • Open the stopcock to drain some solvent, packing the silica bed under gravity or with gentle positive pressure. Do not let the solvent level drop below the top of the silica.

  • Add a thin protective layer of sand on top of the packed silica bed.

4. Sample Loading (Dry Loading):

  • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

  • Add silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column, creating a uniform layer.

  • Gently place another thin layer of sand on top of the sample layer.

5. Elution and Fraction Collection:

  • Carefully add the initial, less polar mobile phase (10% ethyl acetate/hexanes) to the column without disturbing the top layer.

  • Begin elution by opening the stopcock, maintaining a steady flow rate.

  • Collect the eluent in fractions (e.g., 10-20 mL per test tube).

  • Monitor the separation by periodically spotting fractions onto a TLC plate.

  • Once non-polar impurities have eluted, switch to the more polar mobile phase (30% ethyl acetate/hexanes) to elute the desired product.

  • Continue collecting fractions and monitoring by TLC.

6. Product Isolation:

  • Develop the TLC plates of the collected fractions to identify which ones contain the pure product.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified N-benzyl-2-bromo-4-fluorobenzamide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine optimal mobile phase, e.g., 30% EtOAc/Hex) pack 2. Pack Column (Silica gel slurry in 10% EtOAc/Hex) tlc->pack load 3. Dry Load Sample (Crude product adsorbed onto silica) pack->load elute1 4. Elute Non-polar Impurities (10% EtOAc/Hex) load->elute1 elute2 5. Elute Product (Switch to 30% EtOAc/Hex) elute1->elute2 collect 6. Collect & Monitor Fractions (via TLC) elute2->collect isolate 7. Combine Pure Fractions & Evaporate Solvent collect->isolate product Purified Product isolate->product

Caption: A standard workflow for the column chromatography purification process.

troubleshooting_logic cluster_causes Identify Cause cluster_solutions Implement Solution start Problem with Separation? poor_res Poor Resolution / Overlap start->poor_res Yes streaking Streaking / Tailing start->streaking Yes no_elution Compound Stuck on Column start->no_elution Yes change_solvent Optimize Mobile Phase (via TLC) poor_res->change_solvent repack Check Column Packing & Sample Load poor_res->repack add_acid Add 0.5% Acetic Acid to Mobile Phase streaking->add_acid increase_polarity Increase Mobile Phase Polarity (e.g., add MeOH) no_elution->increase_polarity

Caption: A logical diagram for troubleshooting common column chromatography issues.

References

Technical Support Center: Purification of Crude 2-Bromo-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude 2-Bromo-4-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for obtaining high-purity this compound, a key intermediate in pharmaceutical and agrochemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route. A common method is the direct bromination of 4-fluorobenzoic acid. In this case, the most probable impurities include:

  • Unreacted Starting Material: 4-fluorobenzoic acid.

  • Isomeric Byproducts: 3-Bromo-4-fluorobenzoic acid is a common regioisomer formed during bromination.

  • Over-brominated Products: Dibrominated species such as 2,4-dibromobenzoic acid can also be formed.

  • Residual Solvents and Reagents: Traces of solvents used in the reaction and workup, as well as unreacted brominating agents, may be present.

Q2: My purified this compound has a low melting point and a broad melting range. What could be the issue?

A2: A low and broad melting point is a strong indicator of impurities. The presence of unreacted starting materials or isomeric byproducts can disrupt the crystal lattice of the pure compound, leading to this observation. It is recommended to perform further purification steps, such as recrystallization or column chromatography, and to verify the purity using analytical techniques like HPLC or NMR spectroscopy.

Q3: After recrystallization, I am getting a very low yield. What are the possible reasons and how can I improve it?

A3: Low recovery after recrystallization can be due to several factors:

  • Choice of Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.

  • Excessive Solvent: Using too much solvent will result in a lower yield as more of the compound will stay dissolved upon cooling.[1]

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, the product can crystallize prematurely and be lost.

  • Incomplete Crystallization: Insufficient cooling time or temperature will prevent the maximum amount of product from crystallizing out of the solution.

To improve the yield, you can try to partially evaporate the solvent from the mother liquor to recover more product, although this may be less pure. For future attempts, carefully select the recrystallization solvent and use the minimum amount of hot solvent required to dissolve the crude product.

Q4: I am having trouble separating the isomeric impurities from my product. What is the best purification method for this?

A4: Separating isomers can be challenging due to their similar physical and chemical properties.

  • Fractional Recrystallization: This technique involves multiple, sequential recrystallization steps and can sometimes be effective in separating isomers with slightly different solubilities.

  • Column Chromatography: This is often the most effective method for separating isomers. A careful selection of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent) is crucial. The optimal mobile phase should provide a good separation of the spots on a TLC plate (with Rf values ideally between 0.2 and 0.5) before scaling up to a column.[2][3]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Suggested Solution
Oiling out instead of crystallizing The boiling point of the solvent is higher than the melting point of the impure compound. The solution may be supersaturated.Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Ensure the solution cools slowly to allow for proper crystal formation.
Product is colored after recrystallization Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
No crystals form upon cooling The solution is not saturated. Too much solvent was used.Evaporate some of the solvent to increase the concentration and then try cooling again. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.
Acid-Base Extraction
Problem Possible Cause Suggested Solution
Emulsion formation at the interface Vigorous shaking of the separatory funnel. High concentration of the dissolved material.Gently swirl or invert the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer and help break the emulsion.[4] If the emulsion persists, filtration through a pad of celite or glass wool may be necessary.
Low recovery of the product after acidification Incomplete precipitation of the product. The product has some solubility in the aqueous solution.Ensure the pH is sufficiently acidic to fully protonate the carboxylate. Cool the solution in an ice bath to minimize solubility. If the product is still not precipitating well, you may need to perform a back-extraction into an organic solvent.
Product is not clean after extraction Incomplete separation of layers. The organic layer was not washed sufficiently.Allow the layers to separate completely before draining. Perform multiple extractions with the basic solution to ensure all the acidic compound is transferred to the aqueous layer. Wash the combined organic layers with brine to remove any residual water-soluble impurities.

Data Presentation

The following tables summarize the expected purity of this compound after different purification methods. The initial purity of the crude product is assumed to be around 90-95%, with the main impurities being 4-fluorobenzoic acid and 3-bromo-4-fluorobenzoic acid.

Table 1: Purity after Recrystallization

Recrystallization Solvent Purity of Product (by HPLC) Typical Yield
Ethanol (B145695)/Water>98.5%70-85%
Toluene>99.0%65-80%

Table 2: Purity after Acid-Base Extraction

Purification Method Purity of Product (by HPLC) Typical Yield
Acid-Base Extraction>97% (effective for removing neutral impurities)>90%

Table 3: Purity after Column Chromatography

Stationary Phase Mobile Phase (Eluent) Purity of Product (by HPLC) Typical Yield
Silica GelHexane:Ethyl Acetate (B1210297) (e.g., 7:3 with 0.5% Acetic Acid)>99.5%75-90%

Experimental Protocols

Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the benzoic acid into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure all the acidic product is extracted.

  • Acidification: Combine the aqueous extracts and cool the flask in an ice bath. Slowly add a dilute strong acid, such as 1M HCl, with stirring until the solution is acidic (pH ~2), which will cause the purified this compound to precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Column Chromatography
  • TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). A good solvent system will give the desired product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common eluent system for acidic compounds is a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate), often with a small amount of acetic acid (e.g., 0.5%) to reduce tailing.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin to collect fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Workflow and Logic Diagrams

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Purification acid_base Acid-Base Extraction crude->acid_base Alternative Initial Purification analysis Purity Analysis (HPLC, NMR, MP) recrystallization->analysis waste Impurities/Mother Liquor recrystallization->waste acid_base->analysis acid_base->waste column_chrom Column Chromatography column_chrom->analysis column_chrom->waste analysis->column_chrom Further Purification Needed pure_product Pure Product (>99%) analysis->pure_product Purity OK

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic start Crude Product purity_check1 Check Purity (TLC/HPLC) start->purity_check1 is_pure Purity > 99%? purity_check1->is_pure end Pure Product is_pure->end Yes recrystallize Recrystallization is_pure->recrystallize No (Minor Impurities) column Column Chromatography is_pure->column No (Isomeric Impurities) acid_base Acid-Base Extraction is_pure->acid_base No (Neutral Impurities) recrystallize->purity_check1 column->purity_check1 acid_base->purity_check1

Caption: Decision-making flowchart for selecting a purification method.

References

Challenges in the scale-up synthesis of 2-Bromo-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Bromo-4-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: Two primary routes are commonly considered for the large-scale synthesis of this compound:

  • Oxidation of 2-Bromo-4-fluorotoluene (B74383): This is a widely used method where the methyl group of 2-bromo-4-fluorotoluene is oxidized to a carboxylic acid. Common oxidizing agents for scale-up include potassium permanganate (B83412) (KMnO₄) or catalytic air oxidation in the presence of a cobalt-manganese bromide catalyst.

  • Grignard Reaction of 1,2-Dibromo-4-fluorobenzene (B1585839) followed by Carboxylation: This route involves the selective formation of a Grignard reagent from 1,2-dibromo-4-fluorobenzene, which is then reacted with carbon dioxide (dry ice) to form the carboxylic acid.

Q2: What are the key safety concerns when scaling up the synthesis of this compound?

A2: Key safety concerns during scale-up include:

  • Thermal Runaway: Oxidation and Grignard reactions can be highly exothermic. Proper heat management through reactor design, controlled addition of reagents, and emergency cooling systems are critical to prevent thermal runaway.

  • Handling of Hazardous Reagents: Bromine, strong oxidizing agents, and Grignard reagents are hazardous. Appropriate personal protective equipment (PPE), closed-system transfers, and emergency preparedness are essential.[1]

  • Gas Evolution: The oxidation process can release significant amounts of gas. Reactors must be equipped with adequate venting and off-gas treatment systems.

  • Solvent Safety: Many organic solvents used in the synthesis are flammable. All equipment must be properly grounded, and operations should be conducted in a well-ventilated area with explosion-proof fixtures.

Q3: How can I minimize the formation of impurities during the scale-up process?

A3: Minimizing impurities on a large scale requires precise control over reaction parameters:

  • Temperature Control: Maintaining a consistent and optimal temperature profile is crucial to prevent side reactions.

  • Stoichiometry and Addition Rate: The controlled addition of reagents ensures that localized high concentrations do not lead to unwanted by-products.

  • Mixing Efficiency: Homogeneous mixing is vital to ensure uniform reaction conditions throughout the large reactor volume. Inadequate mixing can lead to hot spots and increased impurity formation.

  • Purity of Starting Materials: Using high-purity starting materials is essential to avoid introducing impurities that can be difficult to remove later.

Q4: What are the most effective methods for the purification of this compound at an industrial scale?

A4: Large-scale purification typically involves:

  • Crystallization: Recrystallization from a suitable solvent system is the most common method for purifying the final product. Solvent selection is critical for achieving high purity and yield.

  • Washing: The crude product is often washed with water or a basic solution to remove inorganic salts and acidic impurities.

  • Drying: The purified product is dried under vacuum at a controlled temperature to remove residual solvents.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction, side reactions, or product loss during workup.- Monitor reaction completion using in-process controls (e.g., HPLC, GC).- Optimize reaction temperature and time for the larger scale.- Ensure efficient mixing to improve reaction kinetics.- Optimize extraction and crystallization steps to minimize product loss.
High Levels of Impurities Poor temperature control, incorrect stoichiometry, or inefficient mixing.- Improve heat transfer in the reactor.- Implement controlled addition of reagents.- Evaluate and optimize the mixing parameters (e.g., agitator speed, baffle design).- Analyze the impurity profile to identify the source and adjust reaction conditions accordingly.
Difficulty in Filtration Small particle size of the crystalline product.- Optimize the crystallization process (e.g., cooling rate, solvent system) to obtain larger crystals.- Consider using a filter aid.
Inconsistent Batch-to-Batch Results Variations in raw material quality, or lack of precise process control.- Implement stringent quality control for all incoming raw materials.- Ensure all process parameters (temperature, pressure, addition rates, mixing speed) are accurately controlled and recorded for each batch.
Color in Final Product Presence of colored impurities from side reactions or degradation.- Treat the solution with activated carbon before crystallization to remove colored impurities.- Ensure the product is not exposed to excessive heat during drying.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Synthesis of this compound via Oxidation of 2-Bromo-4-fluorotoluene

Parameter Lab-Scale (100 g) Pilot-Scale (10 kg)
Reactant Molar Ratio 1 : 2.2 (Substrate : KMnO₄)1 : 2.1 (Substrate : KMnO₄)
Reaction Temperature 90-95 °C85-90 °C (to manage exotherm)
Reaction Time 4-6 hours8-10 hours (due to controlled addition)
Typical Yield 80-85%75-80%
Purity (by HPLC) >99%>98.5%

Table 2: Comparison of Lab-Scale vs. Scale-Up Synthesis of this compound via Grignard Reaction

Parameter Lab-Scale (50 g) Pilot-Scale (5 kg)
Reactant Molar Ratio 1 : 1.1 (Substrate : Mg)1 : 1.05 (Substrate : Mg)
Reaction Temperature 25-30 °C (initiation), 40-45 °C (reflux)20-25 °C (initiation), 35-40 °C (reflux)
Reaction Time 2-3 hours4-6 hours (due to controlled addition)
Typical Yield 70-75%65-70%
Purity (by HPLC) >98%>97.5%

Experimental Protocols

Key Experiment 1: Scale-Up Synthesis via Oxidation of 2-Bromo-4-fluorotoluene

Methodology:

  • Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, a condenser, a temperature probe, and a controlled addition funnel is charged with 50 L of water and 10 kg of 2-bromo-4-fluorotoluene.

  • Reaction Initiation: The mixture is heated to 85 °C with vigorous stirring.

  • Controlled Addition: A solution of 21 kg of potassium permanganate in 30 L of water is added slowly over 6-8 hours, maintaining the reaction temperature between 85-90 °C. The exotherm is managed by controlling the addition rate and using the reactor cooling jacket.

  • Reaction Monitoring: The reaction progress is monitored by HPLC analysis of aliquots to ensure the disappearance of the starting material.

  • Workup: After completion, the reaction mixture is cooled to 50 °C, and the manganese dioxide by-product is filtered off. The filter cake is washed with hot water.

  • Purification: The combined filtrate is cooled to room temperature and acidified with concentrated hydrochloric acid to a pH of 1-2, causing the product to precipitate.

  • Isolation: The precipitated this compound is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum at 60-70 °C.

Key Experiment 2: Scale-Up Synthesis via Grignard Reaction and Carboxylation

Methodology:

  • Reactor Preparation: A 50 L jacketed reactor, thoroughly dried and purged with nitrogen, is charged with 1.05 kg of magnesium turnings and 10 L of anhydrous tetrahydrofuran (B95107) (THF).

  • Grignard Initiation: A small amount of a pre-prepared solution of 5 kg of 1,2-dibromo-4-fluorobenzene in 20 L of anhydrous THF is added to the magnesium suspension. The reaction is initiated with gentle heating and the addition of a crystal of iodine if necessary.

  • Controlled Addition: Once the reaction has initiated (as indicated by a temperature increase), the remaining solution of 1,2-dibromo-4-fluorobenzene is added at a rate that maintains a gentle reflux (35-40 °C).

  • Carboxylation: The Grignard reagent is then transferred via a cannula to a second 100 L reactor containing a slurry of 10 kg of crushed dry ice in 15 L of anhydrous THF at -78 °C. The addition is performed slowly to control the exotherm.

  • Quenching and Workup: After the addition is complete, the reaction is allowed to warm to room temperature. The reaction is then quenched by the slow addition of 20 L of 1 M hydrochloric acid.

  • Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is recrystallized from a suitable solvent mixture (e.g., toluene/heptane) to afford pure this compound.

Visualizations

experimental_workflow_oxidation start Start reactor_setup Reactor Setup: Charge 2-Bromo-4-fluorotoluene and Water start->reactor_setup heating Heat to 85 °C reactor_setup->heating addition Controlled Addition of KMnO₄ Solution (6-8 hours) heating->addition monitoring In-Process Control (HPLC) addition->monitoring Maintain 85-90 °C monitoring->addition Incomplete workup Workup: Cool and Filter MnO₂ monitoring->workup Complete purification Purification: Acidify and Precipitate workup->purification isolation Isolation: Filter, Wash, and Dry purification->isolation end Final Product: 2-Bromo-4-fluorobenzoic acid isolation->end

Caption: Workflow for the scale-up synthesis via oxidation.

experimental_workflow_grignard start Start reactor_prep Reactor Preparation: Dry Reactor, Charge Mg and Anhydrous THF start->reactor_prep initiation Grignard Initiation reactor_prep->initiation addition Controlled Addition of 1,2-Dibromo-4-fluorobenzene initiation->addition Maintain Reflux carboxylation Carboxylation with Dry Ice at -78 °C addition->carboxylation quenching Quenching with 1 M HCl carboxylation->quenching extraction Extraction and Solvent Removal quenching->extraction purification Recrystallization extraction->purification end Final Product: 2-Bromo-4-fluorobenzoic acid purification->end

Caption: Workflow for the scale-up synthesis via Grignard reaction.

troubleshooting_logic issue Scale-up Issue Encountered low_yield Low Yield issue->low_yield high_impurities High Impurities issue->high_impurities inconsistent_batches Inconsistent Batches issue->inconsistent_batches check_kinetics Optimize Reaction Time/Temperature low_yield->check_kinetics check_mixing Evaluate Mixing Efficiency low_yield->check_mixing high_impurities->check_mixing check_temp_control Improve Heat Transfer high_impurities->check_temp_control check_addition Control Reagent Addition Rate high_impurities->check_addition check_raw_materials Implement Raw Material QC inconsistent_batches->check_raw_materials check_process_control Standardize Process Parameters inconsistent_batches->check_process_control

Caption: Troubleshooting logic for scale-up synthesis issues.

References

Improving the regioselectivity of reactions with 2-Bromo-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on improving the regioselectivity of reactions involving 2-bromo-4-fluorobenzoic acid. The content is structured into troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Section 1: Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental for C-C and C-heteroatom bond formation.[1][2] With this compound, the primary challenge is achieving selective reaction at one of the two carbon-halogen bonds.

Frequently Asked Questions (FAQs)

Q1: In a palladium-catalyzed cross-coupling reaction, which position on this compound is more reactive, C-Br or C-F?

A1: The C-Br bond is significantly more reactive. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl >> F.[3] This trend is a direct consequence of the carbon-halogen bond dissociation energy; the C-Br bond is substantially weaker (~81 kcal/mol) than the C-F bond (~125 kcal/mol), making oxidative addition at the C-Br bond the overwhelmingly favored pathway.[3] Therefore, standard Suzuki, Heck, or Buchwald-Hartwig conditions will almost exclusively result in a reaction at the C-2 position (bromine substitution).

Q2: Is it possible to activate the C-F bond for cross-coupling?

A2: Yes, but it requires specialized and more aggressive catalytic systems. Standard palladium catalysts are generally ineffective for C-F bond activation.[3] To target the C-F bond, researchers often employ nickel catalysts with highly electron-donating ligands or palladium catalysts under more forcing conditions, though selectivity can become a challenge.[3][4]

Q3: Does the carboxylic acid group interfere with the cross-coupling reaction?

A3: The carboxylic acid group is generally well-tolerated in many cross-coupling reactions, especially Suzuki-Miyaura couplings which are often run under basic conditions.[1] However, it can sometimes lead to lower yields or require protection, depending on the specific reaction conditions and substrates. In some cases, the carboxylate can act as a directing group in C-H activation reactions.[5]

Troubleshooting Guide: Poor Regioselectivity in Cross-Coupling

Issue: My Suzuki-Miyaura reaction shows a small amount of C-F coupling or decomposition, in addition to the desired C-Br coupling.

  • Possible Cause 1: Reaction Temperature is Too High.

    • Explanation: While the C-Br bond is more reactive, excessively high temperatures can provide enough energy to overcome the activation barrier for C-F insertion, especially with very active catalysts.

    • Solution: Lower the reaction temperature. Monitor the reaction by TLC or LC-MS to find the minimum temperature required for efficient C-Br coupling without engaging the C-F bond.

  • Possible Cause 2: Inappropriate Ligand Choice.

    • Explanation: Highly electron-rich and bulky ligands that are excellent for activating less reactive bonds (like C-Cl) might show some low-level activity towards C-F bonds under prolonged heating.

    • Solution: Screen different phosphine (B1218219) ligands. For selective C-Br coupling, standard ligands like PPh₃ or SPhos are often sufficient and less likely to activate the C-F bond.[6]

  • Possible Cause 3: Catalyst System is Too Active.

    • Explanation: Certain catalyst systems, particularly those based on nickel, are specifically designed to activate strong C-F bonds.[4] Using such a system when targeting the C-Br bond can lead to a loss of selectivity.

    • Solution: Ensure you are using a standard palladium-based catalyst system appropriate for aryl bromides. Reserve nickel-based systems for when C-F activation is the desired outcome.

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes representative conditions for achieving high regioselectivity in the Suzuki-Miyaura coupling of this compound with an arylboronic acid, favoring substitution at the C-Br position.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield of 2-Aryl-4-fluorobenzoic acidRef.
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane (B91453)/H₂O (4:1)100>90%[6]
2Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)90>85%General
3PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DME85>92%General
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at C-Br

This protocol describes the selective coupling of an arylboronic acid at the C-2 position of this compound.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 eq.).[6]

  • Solvent Addition: Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the 2-aryl-4-fluorobenzoic acid.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling sub This compound oa Oxidative Addition (Selective for C-Br) sub->oa bor Ar'-B(OH)₂ tm Transmetalation bor->tm prod 2-Aryl-4-fluorobenzoic Acid pd0 Pd(0)L₂ pd0->oa complex1 Ar-Pd(II)(Br)L₂ (Ar = C₆H₃(F)COOH) oa->complex1 complex1->tm complex2 Ar-Pd(II)(Ar')L₂ tm->complex2 re Reductive Elimination complex2->re re->prod re->pd0 base Base (e.g., K₃PO₄) base->tm

Caption: Catalytic cycle for the regioselective Suzuki-Miyaura coupling at the C-Br bond.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. The reaction is favored by the presence of electron-withdrawing groups ortho or para to the leaving group.[7][8] For this compound, the -COOH group activates both the C-Br (ortho) and C-F (para) positions for attack.

Frequently Asked Questions (FAQs)

Q1: In an SNAr reaction, which is the better leaving group, Br or F?

A1: For activated SNAr reactions, fluoride (B91410) is often a better leaving group than bromide (F > Br > Cl > I).[9] This is known as the "element effect."[10] While the C-F bond is stronger, the rate-determining step is typically the initial addition of the nucleophile to the aromatic ring. The high electronegativity of fluorine makes the carbon atom it's attached to more electrophilic, which accelerates this key step.[7][11] Therefore, under standard SNAr conditions, substitution is more likely to occur at the C-4 position, displacing the fluorine.

Q2: How can I selectively substitute the bromine at C-2 via an SNAr-type reaction?

A2: While substitution of fluorine is often kinetically favored, specific catalytic systems can reverse this regioselectivity. For example, copper-catalyzed amination reactions have been shown to proceed with remarkable chemo- and regioselectivity, replacing only the bromide adjacent to the carboxylic acid moiety.[12] This approach provides a synthetic route to N-aryl or N-alkyl anthranilic acid derivatives.[12]

Troubleshooting Guide: Controlling SNAr Regioselectivity

Issue: My SNAr reaction with an amine nucleophile is substituting the fluorine at C-4, but I want to substitute the bromine at C-2.

  • Possible Cause: Standard SNAr Conditions Favor Fluorine Displacement.

    • Explanation: As described by the element effect, the C-F bond is more activated toward nucleophilic attack due to fluorine's high electronegativity.

    • Solution: Change the reaction mechanism. Instead of relying on a classic uncatalyzed SNAr reaction, employ a copper-catalyzed cross-coupling procedure. Systems like Cu/Cu₂O can facilitate the selective amination at the C-Br position ortho to the carboxylic acid.[12]

Issue: The reaction is sluggish and gives low yields.

  • Possible Cause 1: Insufficiently Activating Conditions.

    • Explanation: While the carboxylic acid group is electron-withdrawing, strong activation may be required for less potent nucleophiles.

    • Solution: Use a polar aprotic solvent like DMSO or NMP to enhance the reaction rate.[13] Increasing the reaction temperature can also improve conversion, but should be done cautiously to avoid side reactions.

  • Possible Cause 2: Deprotonation of the Carboxylic Acid.

    • Explanation: If a strong base is used, it will deprotonate the carboxylic acid, forming a carboxylate. This introduces a negative charge, which deactivates the ring towards nucleophilic attack and can reduce reaction rates.

    • Solution: If possible, use a non-basic nucleophile or protect the carboxylic acid group as an ester prior to the SNAr reaction. Alternatively, use conditions like the copper-catalyzed amination which do not require protection of the acid.[12]

Data Presentation: Regioselectivity in Amination Reactions
EntryReaction TypeCatalyst/ConditionsNucleophileMajor ProductSelectivity (C-2:C-4)Ref.
1Copper-Catalyzed AminationCu/Cu₂O, K₂CO₃, Toluene, 110 °CAniline2-(Phenylamino)-4-fluorobenzoic acid>95:5[12]
2Uncatalyzed SNArDMSO, K₂CO₃, 120 °CPiperidine2-Bromo-4-(piperidin-1-yl)benzoic acid<5:95General
Experimental Protocol: Regioselective Copper-Catalyzed Amination at C-Br

This protocol is adapted from a procedure for the highly regioselective amination of 2-bromobenzoic acids.[12]

  • Reaction Setup: To a reaction vial, add this compound (1.0 mmol), the amine (e.g., aniline, 1.2 mmol), copper(I) oxide (Cu₂O, 0.1 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add 4 mL of toluene.

  • Reaction Execution: Seal the vial and heat the mixture to 110 °C with stirring for 24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate. Wash with 1M HCl. The product may precipitate from the acidic aqueous layer or be extracted into the organic layer.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 2-amino-4-fluorobenzoic acid derivative.

Visualization: Troubleshooting SNAr Regioselectivity

SNAr_Troubleshooting start Goal: Substitute a Halogen on This compound via SNAr q1 Which halogen to substitute? start->q1 sub_f Substitute Fluorine (at C-4) q1->sub_f  Fluorine sub_br Substitute Bromine (at C-2) q1->sub_br  Bromine cond_f Use standard SNAr conditions: - Polar aprotic solvent (DMSO, NMP) - Base (K₂CO₃, Cs₂CO₃) - Heat (80-140 °C) sub_f->cond_f cond_br Use specialized conditions: - Copper-catalyzed amination (Cu₂O) - Base (K₂CO₃) - Toluene, 110 °C sub_br->cond_br

Caption: Decision workflow for achieving regioselective nucleophilic aromatic substitution.

Section 3: Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity is governed by the directing effects of the existing substituents.[14]

Frequently Asked Questions (FAQs)

Q1: Where will an electrophile attack this compound?

A1: Predicting the exact outcome is complex due to competing directing effects. All three substituents deactivate the ring towards EAS, making reactions relatively difficult.[14]

  • -COOH group: A deactivating meta-director. It directs incoming electrophiles to the C-3 and C-5 positions.

  • -F and -Br groups: Deactivating ortho, para-directors.

    • The -F at C-4 directs to C-3 and C-5.

    • The -Br at C-2 directs to C-3 and C-5. All three groups direct the electrophile to the same two available positions: C-3 and C-5. The position at C-3 is sterically hindered, being flanked by both the -Br and -F atoms. Therefore, electrophilic substitution is most likely to occur at the C-5 position , which is ortho to the fluorine, meta to the bromine, and meta to the carboxylic acid.

Troubleshooting Guide: Low Yield or No Reaction in EAS

Issue: My nitration/bromination reaction is not proceeding.

  • Possible Cause: Ring is too Deactivated.

    • Explanation: The combined electron-withdrawing effects of two halogens and a carboxylic acid group make the aromatic ring extremely electron-poor and therefore a weak nucleophile.

    • Solution: Use more forcing conditions. This may include stronger electrophiles (e.g., using oleum (B3057394) with nitric acid for nitration), higher temperatures, and longer reaction times. However, be aware that harsh conditions can lead to decomposition. An alternative strategy is to perform the EAS reaction on a more activated precursor before introducing the bromo or carboxyl functionalities.

Visualization: Directing Effects in Electrophilic Aromatic Substitution

EAS_Directing_Effects mol p_cooh c3 p_cooh->c3 meta c5 p_cooh->c5 meta p_br p_br->c3 ortho p_br->c5 meta p_f p_f->c3 ortho p_f->c5 ortho

References

Technical Support Center: Esterification of 2-Bromo-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the esterification of 2-Bromo-4-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of this compound?

The most common and direct method is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] Alternative methods, particularly for sensitive substrates or to avoid the use of strong acids, include reaction with an acyl chloride or Steglich esterification.[3]

Q2: How do the bromo and fluoro substituents on the aromatic ring affect the esterification reaction?

Both bromine and fluorine are electron-withdrawing groups. This electronic effect can increase the acidity of the carboxylic acid, which may slightly influence the reaction equilibrium and the choice of catalyst. However, for standard Fischer esterification, the general principles remain the same.

Q3: What are the typical reaction conditions for a Fischer esterification of this compound?

Typical conditions involve using the alcohol as both the reactant and the solvent, with a catalytic amount of a strong acid.[1] The mixture is usually heated to reflux for several hours. Reaction times can range from 1 to 10 hours at temperatures between 60-110°C, depending on the specific alcohol and catalyst used.[1]

Q4: What are the key safety precautions to take during this esterification?

Concentrated acids like sulfuric acid are corrosive and should be handled with extreme care in a fume hood. The reaction should be properly vented, especially during heating. Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.

Troubleshooting Guide

Low or No Product Yield

Issue: The reaction has been running for several hours, but TLC analysis shows a significant amount of starting material remaining and little to no product formation.

Potential Cause Recommended Solution
Equilibrium Limitation The Fischer esterification is a reversible reaction.[4] To drive the equilibrium towards the product, use a large excess of the alcohol (it can often serve as the solvent).[4] Alternatively, remove the water byproduct as it forms using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.
Inactive or Insufficient Catalyst The acid catalyst may be old or hydrated. Use a fresh, anhydrous strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid. Ensure a sufficient catalytic amount is used; too little will result in a slow reaction, while too much can promote side reactions.
Low Reaction Temperature Ensure the reaction mixture is heated to a sufficient temperature to achieve reflux. The optimal temperature will depend on the boiling point of the alcohol being used.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, consider extending the reaction duration.
Presence of Water Water in the reactants or solvent will inhibit the reaction. Use anhydrous alcohol and ensure all glassware is thoroughly dried before use.
Presence of Impurities in the Final Product

Issue: After workup and purification, the final product is not pure, as indicated by TLC, NMR, or melting point analysis.

Potential Impurity Source Recommended Solution
Unreacted this compound Incomplete reaction.During the workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any unreacted carboxylic acid.[5]
Side-Reaction Products High reaction temperatures or prolonged reaction times can lead to side reactions like ether formation from the alcohol or decarboxylation of the benzoic acid derivative.Optimize the reaction temperature and time. If side reactions persist, consider a milder esterification method, such as converting the carboxylic acid to its acid chloride followed by reaction with the alcohol.
Residual Catalyst The acid catalyst was not completely removed during the workup.Ensure thorough washing of the organic layer with water and brine during the extraction process.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Ethanol (B145695)

Materials:

  • This compound

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Add a large excess of anhydrous ethanol (e.g., 10-20 equivalents), which will serve as both the reactant and the solvent.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 2-8 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation if it is a liquid.

Visual Troubleshooting Guides

Troubleshooting_Low_Yield start Low or No Yield of Ester check_reaction Check Reaction Conditions start->check_reaction check_reagents Check Reagents & Glassware start->check_reagents check_workup Review Workup Procedure start->check_workup equilibrium Is water being removed or is alcohol in large excess? check_reaction->equilibrium water_present Are reagents and glassware anhydrous? check_reagents->water_present catalyst Is the catalyst active and in sufficient amount? equilibrium->catalyst Yes solution_equilibrium Use excess alcohol or a Dean-Stark trap. equilibrium->solution_equilibrium No temp_time Are temperature and reaction time adequate? catalyst->temp_time Yes solution_catalyst Use fresh catalyst and optimize the amount. catalyst->solution_catalyst No solution_temp_time Increase temperature to reflux and/or extend reaction time. temp_time->solution_temp_time No solution_water Use anhydrous reagents and dry glassware. water_present->solution_water No

Caption: Troubleshooting workflow for low ester yield.

Impurity_Identification start Impure Product tlc Analyze by TLC with starting material co-spot start->tlc spot_match_sm Spot matches starting material? tlc->spot_match_sm extra_spots Other spots present? spot_match_sm->extra_spots No incomplete_rxn Incomplete Reaction: - Optimize reaction time/temp - Improve workup (base wash) spot_match_sm->incomplete_rxn Yes side_products Possible Side Products: - Ether formation - Decarboxylation - Consider milder conditions extra_spots->side_products Yes pure_product Product may be pure, re-evaluate analytical data extra_spots->pure_product No

Caption: Logical diagram for identifying sources of impurities.

References

Technical Support Center: Reactions of 2-Bromo-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing debromination during chemical reactions involving 2-Bromo-4-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in reactions with this compound?

A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom. This leads to the formation of 4-fluorobenzoic acid as a significant byproduct. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the similar properties of the byproduct and the starting material or product.

Q2: What is the primary mechanism of debromination in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, debromination is primarily caused by the formation of a palladium-hydride (Pd-H) species. This intermediate can arise from several sources, including the reaction of the palladium catalyst with trace amounts of water, certain solvents (like alcohols or DMF), or the base itself (especially alkoxides via β-hydride elimination). Once formed, the Pd-H species can react with the aryl bromide in a competing catalytic cycle to replace the bromine with hydrogen.

Q3: How does the choice of ligand affect the extent of debromination?

A3: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the rates of the desired reaction steps versus side reactions. Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) are generally recommended. These ligands promote the reductive elimination step of the cross-coupling cycle, which is the step that forms the desired C-C or C-N bond. By accelerating this step, the competing debromination pathway is less likely to occur.

Q4: Which bases are recommended to minimize debromination?

A4: The choice of base is crucial. Strong, nucleophilic bases, especially in the presence of protic solvents, can promote the formation of Pd-H species. Weaker, non-nucleophilic bases are often preferred to minimize debromination. Finely powdered, anhydrous inorganic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices. Strong alkoxide bases such as sodium tert-butoxide should be used with caution and at the lowest effective temperature.

Q5: Does the carboxylic acid group of this compound cause any specific issues?

A5: Yes, the acidic proton of the carboxylic acid group can interfere with many reactions. In cross-coupling reactions, it can react with the base, potentially altering its effectiveness. More significantly, in the formation of organometallic reagents like Grignard reagents, the acidic proton is incompatible as it will quench the highly basic reagent as it forms. Therefore, it is standard practice to protect the carboxylic acid group, for example as a methyl or ethyl ester, before carrying out such reactions.

Troubleshooting Guides

Problem: Significant Debromination in Suzuki-Miyaura Coupling
Potential Cause Recommended Solution
Inappropriate Base Switch to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely powdered.
Suboptimal Ligand Use a bulky, electron-rich phosphine ligand such as SPhos or XPhos to accelerate reductive elimination.
High Reaction Temperature Lower the reaction temperature. Monitor the reaction at a lower temperature (e.g., 60-80 °C) to find the optimal balance between reaction rate and suppression of the side reaction.
Presence of Water/Protic Solvents Use anhydrous solvents and ensure all glassware is thoroughly dried. Avoid protic co-solvents if possible, or minimize their quantity.
Inefficient Catalyst System Ensure the palladium precatalyst is properly activated to Pd(0). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
Problem: Debromination Observed in Buchwald-Hartwig Amination
Potential Cause Recommended Solution
Strong Alkoxide Base If using NaOt-Bu or KOt-Bu, run the reaction at the lowest possible temperature. Consider switching to a weaker base like K₃PO₄ if the amine is sufficiently nucleophilic.
Inadequate Ligand Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) which are known to promote C-N bond formation and suppress debromination.
Solvent Issues Use anhydrous, aprotic solvents like toluene (B28343) or dioxane. Avoid DMF, which can be a source of hydrides, especially if not anhydrous.
High Temperature/Long Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures or prolonged heating.
Problem: Failure or Low Yield in Grignard Reagent Formation
Potential Cause Recommended Solution
Unprotected Carboxylic Acid The acidic proton of the -COOH group is quenching the Grignard reagent. The carboxylic acid must be protected as an ester (e.g., methyl or ethyl ester) prior to the reaction.
Presence of Water Grignard reactions are extremely sensitive to moisture. All glassware must be flame-dried or oven-dried, and anhydrous solvents (e.g., THF, diethyl ether) must be used.
Passive Magnesium Surface The magnesium turnings may have an oxide layer preventing initiation. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere.
Debromination Side Reaction While less common than in Pd-catalyzed reactions, debromination can occur. Ensure slow addition of the aryl bromide to the magnesium to maintain a low concentration and minimize side reactions.

Data Presentation

Quantitative data for the debromination of this compound itself is not extensively published. However, data from reactions with its methyl ester and analogous compounds can guide optimization.

Table 1: Example of a Carbonylative Suzuki-Miyaura Coupling

This table presents results for the coupling of the protected methyl ester of this compound, which provides a concrete example of a successful reaction, though the yield indicates room for optimization to further suppress side reactions like debromination.

Aryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)ProductYield (%)
Methyl 2-bromo-4-fluorobenzoate(4-methoxyphenyl) boronic acidPd(acac)₂ (5)CataCXium A (10)K₂CO₃Anisole80Methyl 4-fluoro-2-(4-methoxybenzoyl)benzoate50[1]

Table 2: Qualitative Impact of Ligands and Bases on Debromination in Cross-Coupling Reactions

This table summarizes the expected trends for minimizing the ratio of the debrominated byproduct to the desired coupled product based on general principles for aryl bromides.

ParameterCondition to Minimize DebrominationExpected OutcomeRationale
Ligand Bulky, electron-rich (e.g., SPhos, XPhos)Lower byproduct ratioAccelerates reductive elimination, outcompeting the debromination pathway.
Base Weak, anhydrous (e.g., K₃PO₄, Cs₂CO₃)Lower byproduct ratioReduces the formation of hydride species that lead to debromination.
Temperature Lowest effective temperatureLower byproduct ratioDebromination often has a higher activation energy than the desired coupling.

Experimental Protocols

Protocol 1: Protection of this compound as a Methyl Ester

This protocol is essential before attempting Grignard formation or some cross-coupling reactions to avoid side reactions involving the acidic proton.

Materials:

  • This compound (1.0 eq)

  • Iodomethane (B122720) (2.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.7 eq)

  • Acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

  • Water (H₂O), Brine

Procedure:

  • Dissolve this compound in acetonitrile.

  • To the solution, add iodomethane followed by the dropwise addition of DBU at room temperature.

  • Stir the reaction mixture for 48 hours at room temperature.

  • Quench the reaction by adding water and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 95:5 hexane/ethyl acetate) to yield methyl 2-bromo-4-fluorobenzoate.[2]

Protocol 2: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol uses the protected methyl ester and conditions designed to suppress the formation of the debrominated byproduct.

Materials:

  • Methyl 2-bromo-4-fluorobenzoate (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 eq)

  • Anhydrous, degassed 1,4-dioxane/water (e.g., 10:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 2-bromo-4-fluorobenzoate, the arylboronic acid, and potassium phosphate.

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos, and add them to the flask.

  • Seal the flask and purge with the inert gas for 10-15 minutes (or perform 3 vacuum/backfill cycles).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Here are the diagrams for the described signaling pathways, experimental workflows, and logical relationships using Graphviz (DOT language).

cluster_start Start cluster_check Initial Checks cluster_optimization Optimization Strategy cluster_outcome Outcome start High Debromination Observed in Reaction reagents Check Reagent Purity & Water Content start->reagents Troubleshoot atmosphere Verify Inert Atmosphere reagents->atmosphere base Switch to Weaker, Anhydrous Base (e.g., K₃PO₄, Cs₂CO₃) atmosphere->base ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) base->ligand temp Lower Reaction Temperature (e.g., screen 60-80 °C) ligand->temp success Debromination Minimized temp->success Re-analyze

Caption: Troubleshooting flowchart for addressing debromination.

Caption: Competing catalytic cycles of cross-coupling and debromination.

prep 1. Reagent & Glassware Prep protect Protect -COOH group (if necessary) prep->protect setup 2. Reaction Setup protect->setup add_solids Add Ar-Br, Coupling Partner, Anhydrous Base setup->add_solids add_cat Add Pd Catalyst & Bulky Ligand add_solids->add_cat inert 3. Create Inert Atmosphere add_cat->inert purge Purge with Ar/N₂ (3x vacuum/backfill cycles) inert->purge reaction 4. Reaction purge->reaction add_solvent Add Anhydrous, Degassed Solvent reaction->add_solvent heat Heat to LOWEST Effective Temperature add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup 5. Workup & Purification monitor->workup

Caption: Experimental workflow to minimize debromination.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Bromo-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-4-fluorobenzoic acid against two structurally related alternatives: 2-bromobenzoic acid and 4-fluorobenzoic acid. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds.

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and comparison. The following protocol outlines the general procedure used for the analysis of this compound and the selected alternatives.

Sample Preparation:

Approximately 10-20 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent, typically Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). The solution was then transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

Proton NMR spectra were recorded on a 400 MHz spectrometer. Standard acquisition parameters included a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 to 32 scans were accumulated to ensure a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

Carbon-13 NMR spectra were acquired on the same 400 MHz instrument, operating at a frequency of 100 MHz for ¹³C. A standard proton-decoupled pulse sequence was used. The spectral width was set to 250 ppm, with an acquisition time of 2 seconds and a relaxation delay of 2 seconds. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (typically 1024 or more) were required to obtain a high-quality spectrum.

Data Processing:

The raw data (Free Induction Decay - FID) was processed using appropriate software. The processing steps included Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS). For ¹H NMR spectra, the signals were integrated to determine the relative number of protons.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound and its comparators.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
This compound DMSO-d₆13.65br s-COOH
7.95dd8.8, 6.8H-6
7.78dd8.8, 2.4H-3
7.50ddd8.8, 8.8, 2.4H-5
2-Bromobenzoic acid [1]MeOD7.70-7.67m-H-6
7.58d8.0H-3
7.33-7.25m-H-4, H-5
4-Fluorobenzoic acid [2]DMSO-d₆13.06s-COOH
8.01dd5.6, 5.6H-2, H-6
7.32t8.9H-3, H-5

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ, ppm)Assignment
This compound DMSO-d₆165.4C=O
162.8 (d, J = 251.0 Hz)C-4
133.4 (d, J = 3.0 Hz)C-6
132.0 (d, J = 9.0 Hz)C-2
129.5 (d, J = 14.0 Hz)C-1
121.1 (d, J = 25.0 Hz)C-5
118.0 (d, J = 21.0 Hz)C-3
2-Bromobenzoic acid [1]MeOD169.6C=O
135.3C-1
134.5C-6
133.6C-3
132.1C-4
128.4C-5
122.0C-2
4-Fluorobenzoic acid [3]DMSO-d₆166.85, 166.63, 164.14C-4, C=O
132.61, 132.52C-2, C-6
127.84, 127.81C-1
116.18, 115.96C-3, C-5

Experimental Workflow

The logical flow of the NMR analysis process, from sample preparation to final data interpretation, is illustrated in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation a Weigh Compound b Dissolve in Deuterated Solvent a->b c Add TMS b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e f Lock and Shim e->f g Acquire 1H Spectrum f->g h Acquire 13C Spectrum f->h i Fourier Transform g->i h->i j Phase and Baseline Correction i->j k Reference to TMS j->k l Integration (1H) k->l m Peak Picking k->m n Assign Signals l->n m->n o Compare Spectra n->o p Elucidate Structure o->p

NMR Analysis Workflow

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Electron Ionization Mass Spectrometry Fragmentation Patterns of 2-Bromo-4-fluorobenzoic Acid and Its Structural Isomers.

This guide provides a detailed comparison of the mass spectrometry fragmentation pattern of this compound with its key structural alternatives. Understanding these fragmentation pathways is crucial for the unambiguous identification of these compounds in complex matrices, a common challenge in pharmaceutical research and development. This document outlines the expected fragmentation patterns under electron ionization (EI), presents quantitative spectral data, and provides a standardized experimental protocol for their analysis.

Performance Comparison: Fragmentation Patterns

The mass spectra of halogenated benzoic acids are characterized by several key fragmentation pathways, including decarboxylation, loss of halogens, and cleavage of the aromatic ring. The presence of a bromine atom is particularly informative due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which results in a distinct M+2 peak for any bromine-containing fragment.

The primary compound of interest, this compound, is expected to exhibit a molecular ion peak and several characteristic fragment ions. To provide a comprehensive comparison, its fragmentation pattern is analyzed alongside its structural isomer, 4-Bromo-2-fluorobenzoic acid, and the related compounds, 2-Bromobenzoic acid and 4-Fluorobenzoic acid.

Table 1: Key Fragment Ions and Their Relative Intensities

CompoundMolecular Ion (M+) m/z[M-OH]+ m/z[M-COOH]+ m/z[M-Br]+ m/z[C6H4F]+ m/zOther Key Fragments m/z (relative intensity)
This compound 218/220201/203173/17513995Data not explicitly found in spectral databases, predicted based on related compounds.
4-Bromo-2-fluorobenzoic acid 218/220201/203173/17513995203 (prominent)[1]
2-Bromobenzoic acid 200/202183/185155/157121-183 (78.68%), 185 (76.47%), 50 (77%)[2]
4-Fluorobenzoic acid 14012395-95Spectral data available in NIST WebBook[3]

Note: The presence of bromine results in isotopic peaks at M and M+2 with approximately equal intensity.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is initiated by the formation of the molecular ion. This unstable ion then undergoes a series of fragmentation reactions to produce smaller, more stable ions. The logical fragmentation pathway is depicted below.

Predicted Fragmentation Pathway of this compound mol C₇H₄BrFO₂ (m/z 218, 220) frag1 [M-OH]⁺ (m/z 201, 203) mol->frag1 -OH frag2 [M-COOH]⁺ (m/z 173, 175) mol->frag2 -COOH frag3 [M-Br]⁺ (m/z 139) mol->frag3 -Br frag4 [C₆H₄F]⁺ (m/z 95) frag2->frag4 -Br

Caption: Predicted EI fragmentation of this compound.

Experimental Protocols

A standardized protocol for the analysis of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. Due to the low volatility of benzoic acids, a derivatization step is typically required.

1. Sample Preparation (Derivatization by Esterification)

  • Objective: To convert the polar carboxylic acid group into a more volatile ester for GC analysis.

  • Reagents: Methanol, Sulfuric Acid (concentrated), sample of halogenated benzoic acid.

  • Procedure:

    • Dissolve approximately 1 mg of the benzoic acid derivative in 1 mL of methanol.

    • Add 2-3 drops of concentrated sulfuric acid as a catalyst.

    • Heat the mixture at 60-70°C for 30 minutes.

    • After cooling, neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the methyl ester derivative with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extract over anhydrous sodium sulfate.

    • The resulting solution is ready for GC-MS analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating these aromatic compounds.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature of 100°C, hold for 2 minutes.

      • Ramp to 250°C at a rate of 10°C/min.

      • Hold at 250°C for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

Workflow for Compound Identification

The general workflow for the identification and comparison of these halogenated benzoic acids is illustrated in the following diagram.

Analytical Workflow for Halogenated Benzoic Acids cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing cluster_3 Reporting Derivatization Derivatization (Esterification) Extraction Liquid-Liquid Extraction Derivatization->Extraction GCMS GC-MS Analysis Extraction->GCMS Data_Acquisition Data Acquisition GCMS->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Fragmentation_Analysis Fragmentation Pattern Analysis Library_Search->Fragmentation_Analysis Report Generate Comparison Report Fragmentation_Analysis->Report

Caption: General experimental workflow for GC-MS analysis.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound and its alternatives. The provided data and protocols can aid researchers in the accurate identification and differentiation of these closely related compounds.

References

A Comparative Guide to HPLC and GC Analysis for Purity Assessment of 2-Bromo-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates like 2-Bromo-4-fluorobenzoic acid is a critical aspect of quality control. This versatile compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity directly impacts the efficacy and safety of the final product. This guide provides a comprehensive comparison of two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of this compound. We will delve into detailed experimental protocols, present illustrative quantitative data, and discuss the relative merits of each technique.

Comparison of Analytical Techniques

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the volatility of the analyte and its impurities, the required sensitivity, and the nature of the sample matrix. Benzoic acids are polar compounds and are not inherently volatile, which presents a key difference in the application of these two techniques.

High-Performance Liquid Chromatography (HPLC) is generally the more direct method for analyzing this compound. As a non-volatile and polar compound, it is well-suited for HPLC analysis without the need for chemical modification (derivatization).[2] Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common approach.

Gas Chromatography (GC) , on the other hand, is ideal for volatile and thermally stable compounds.[3] Direct analysis of this compound by GC is challenging due to its low volatility and the potential for thermal degradation in the heated injector port. Therefore, a derivatization step is typically required to convert the carboxylic acid group into a more volatile ester, such as a trimethylsilyl (B98337) (TMS) ester.[2][4] This adds a step to the sample preparation process but can provide high resolution and sensitivity.

The following table summarizes the key performance characteristics of HPLC and GC for the purity analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte (or its derivative) between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.Required. Analyte must be volatile and thermally stable, often necessitating derivatization for compounds like this compound.
Sample Preparation Simple dissolution in a suitable solvent.Often requires a derivatization step to increase volatility, which can add complexity and potential for error.
Typical Stationary Phase C18 (octadecylsilyl) silica (B1680970) gel for reversed-phase.Polysiloxane-based phases (e.g., 5% phenyl-methylpolysiloxane) are common.
Typical Mobile Phase A mixture of an aqueous buffer (often acidified) and an organic solvent (e.g., acetonitrile (B52724) or methanol).An inert gas, such as helium or nitrogen.
Detection UV-Vis spectroscopy is common for aromatic compounds like this compound.Flame Ionization Detector (FID) or Mass Spectrometry (MS) are frequently used.
Advantages - Direct analysis without derivatization.- Suitable for a wide range of polar and non-volatile impurities.- Robust and widely available technique.- High separation efficiency and resolution.- High sensitivity, especially with selective detectors.- Faster analysis times are often possible.
Limitations - Lower resolution compared to capillary GC.- Mobile phase can be a significant cost factor.- Derivatization adds a step and potential for variability.- Not suitable for thermally unstable impurities.- The injector port can be a source of analyte degradation if not optimized.

Illustrative Quantitative Data

The following tables present illustrative data for the purity assessment of a hypothetical batch of this compound using both HPLC and GC. This data is intended to be representative of what would be expected from these analytical techniques.

Table 1: Illustrative HPLC Purity Analysis of this compound

Peak No.Retention Time (min)Peak AreaArea %Identification
13.215,8000.35Unknown Impurity
24.522,6000.50Starting Material A
35.84,475,00098.90This compound
47.111,3000.25Isomeric Impurity
Total 4,524,700 100.00

Table 2: Illustrative GC Purity Analysis of Silylated this compound

Peak No.Retention Time (min)Peak AreaArea %Identification
18.212,5000.28Derivatized Impurity
29.54,432,50098.94This compound-TMS ester
310.321,5000.48Derivatized Starting Material B
411.113,0000.29Derivatized Isomeric Impurity
Total 4,479,500 100.00

Experimental Protocols

Below are detailed methodologies for the HPLC and GC analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reversed-phase HPLC method with UV detection suitable for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or phosphoric acid).

  • This compound reference standard and sample.

Chromatographic Conditions:

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • Gradient Program:

      • 0-2 min: 90% A, 10% B

      • 2-15 min: Linear gradient to 10% A, 90% B

      • 15-18 min: Hold at 10% A, 90% B

      • 18-20 min: Return to 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject a blank (diluent), followed by the standard solution to determine the retention time and response.

  • Inject the sample solution.

  • Calculate the purity of the sample based on the peak area percentage of the main peak relative to the total peak area.

Gas Chromatography (GC) Protocol

This protocol outlines a GC method with Flame Ionization Detection (FID) for the purity analysis of this compound after derivatization.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness with a 5% phenyl-methylpolysiloxane stationary phase).

  • Data acquisition and processing software.

Reagents and Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Pyridine (B92270) or other suitable aprotic solvent.

  • This compound reference standard and sample.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Split Ratio: 50:1.

  • Injection Volume: 1 µL.

Sample Preparation (Derivatization):

  • Accurately weigh about 1 mg of the this compound standard or sample into a vial.

  • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 60 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

Analysis:

  • Inject the derivatized blank (solvent and derivatizing agent), followed by the derivatized standard solution.

  • Inject the derivatized sample solution.

  • Calculate the purity based on the area percentage of the derivatized this compound peak.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both HPLC and GC analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Acetonitrile/Water Weigh->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 230 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for the HPLC analysis of this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis Weigh Weigh Sample & Reference Standard Derivatize Derivatize with BSTFA Weigh->Derivatize Inject Inject into GC System Derivatize->Inject Separate Separation on Capillary Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for the GC analysis of this compound.

Alternative Purity Assessment Method: Titration

Beyond chromatographic techniques, a simple acid-base titration can be employed for a bulk purity assessment of this compound.[4] This method is cost-effective and provides a quick measure of the total acidic content. However, it is non-specific and will not differentiate between the target analyte and other acidic impurities.[5] Therefore, titration is often used as a complementary technique to chromatographic methods. A typical procedure involves dissolving a known weight of the sample in a suitable solvent and titrating with a standardized solution of a strong base, such as sodium hydroxide, using a colorimetric indicator or a pH meter to determine the endpoint. The purity is then calculated based on the amount of titrant consumed.

Conclusion

Both HPLC and GC are powerful techniques for the purity assessment of this compound, each with its own set of advantages and limitations. HPLC offers a more direct analysis without the need for derivatization, making it a robust and straightforward method for routine quality control. GC, while requiring a derivatization step, can provide excellent separation efficiency and sensitivity. The choice of method will ultimately depend on the specific analytical needs, the nature of potential impurities, and the available instrumentation. For a comprehensive purity profile, a combination of chromatographic techniques and a bulk analysis method like titration can provide the most complete picture of the sample's quality.

References

A Comparative Guide to the Reactivity of 2-Bromo-4-fluorobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Bromo-4-fluorobenzoic acid and its structural isomers. The position of the bromine and fluorine substituents relative to the carboxylic acid group profoundly influences the molecule's acidity, its susceptibility to various reaction types, and its utility as a synthetic building block. Understanding these differences is critical for strategic planning in medicinal chemistry and materials science. This document summarizes key reactivity parameters, provides detailed experimental protocols for common transformations, and visualizes the underlying chemical principles.

Analysis of Acidity (pKa)

The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the benzoate (B1203000) anion. Electron-withdrawing groups (EWGs) like fluorine, bromine, and the carboxylic acid itself increase acidity by stabilizing the negative charge of the carboxylate anion through their inductive (-I) and mesomeric (-M) effects.[1] The spatial arrangement of these groups leads to significant differences in pKa values among isomers.

A key factor is the "ortho effect," where a substituent at the ortho position relative to the carboxylic acid can cause steric hindrance.[2] This forces the -COOH group out of the plane of the benzene (B151609) ring, which inhibits resonance between the carboxyl group and the ring, thereby increasing the acidity of the proton.[2] 2-Bromobenzoic acid, for example, is considerably more acidic than its meta and para isomers.[1] Similarly, 2-fluorobenzoic acid is more acidic than other isomers due to a combination of the strong -I effect and this steric influence.[3]

Table 1: Comparison of Physicochemical Properties and Acidity

CompoundStructureMolar Mass ( g/mol )pKa (at 25°C) (Estimated)Key Reactivity Features
This compound Br at C2, F at C4219.01~2.7High acidity due to ortho-bromo effect. C-Br bond is sterically accessible for cross-coupling. Ring is activated for SNAr.
4-Bromo-2-fluorobenzoic acid Br at C4, F at C2219.01~2.8High acidity due to ortho-fluoro effect. Steric hindrance around COOH from ortho-fluorine.
3-Bromo-4-fluorobenzoic acid Br at C3, F at C4219.01~3.6Moderate acidity. Less steric hindrance at the COOH group. C-Br bond is readily accessible.
2-Bromo-5-fluorobenzoic acid Br at C2, F at C5219.01~2.7High acidity from ortho-bromo effect. Different electronic environment compared to 4-fluoro isomer.

Factors influencing the acidity of substituted benzoic acids.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings bearing strong electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr).[4][5] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6] For this reaction to occur, the leaving group (a halide in this case) must be positioned ortho or para to a strong EWG.[7]

In bromofluorobenzoic acids, both the carboxyl and fluoro groups are strong EWGs, activating the ring towards nucleophilic attack.[3] Interestingly, in SNAr reactions, fluorine often serves as a more effective leaving group than bromine or chlorine.[3] The reactivity of a given isomer depends on the position of the EWGs relative to the potential leaving group.

Table 2: Predicted Relative Reactivity in SNAr Reactions

CompoundLeaving GroupActivating Groups (Ortho/Para)Predicted Reactivity
This compound F at C4-COOH (ortho), -Br (ortho)High (attack at C4)
Br at C2-COOH (ortho), -F (para)Moderate (attack at C2)
4-Bromo-2-fluorobenzoic acid F at C2-COOH (ortho), -Br (para)High (attack at C2)
Br at C4-F (ortho), -COOH (ortho)High (attack at C4)
3-Bromo-4-fluorobenzoic acid F at C4-COOH (ortho), -Br (meta)Moderate (attack at C4)
Br at C3-F (meta), -COOH (meta)Low (attack at C3)

digraph "SNAr_Mechanism" {
graph [bgcolor="#FFFFFF", size="7.6,4", overlap=false, splines=true, fontname="Arial", label="Generalized SNAr Mechanism", fontcolor="#202124"];
node [shape=box, style=rounded, fontname="Arial", fontsize=11, fontcolor="#FFFFFF", color="#5F6368"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

A[label="Aryl Halide\n(Ar-X)", fillcolor="#4285F4"]; B[label="Meisenheimer Complex\n(Resonance Stabilized Anion)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Substituted Product\n(Ar-Nu)", fillcolor="#34A853"]; Nu [label="Nucleophile\n(:Nu⁻)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; X [label="Leaving Group\n(X⁻)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

A -> B[label=" + :Nu⁻\n(Rate-determining step)"]; B -> C [label=" - X⁻\n(Fast)"]; B -> X [style=invis]; // for layout Nu -> A[style=invis]; // for layout }

The addition-elimination pathway of SNAr reactions.
Experimental Protocol: General Procedure for SNAr

  • Setup: In a microwave-safe reaction vial, combine the bromofluorobenzoic acid isomer (1.0 eq.), the desired nucleophile (e.g., an amine or alcohol, 1.2-2.0 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.) in a polar aprotic solvent such as DMSO, DMF, or NMP.

  • Reaction: Seal the vial and heat the mixture using microwave irradiation or conventional heating (typically 80-150 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Acidify the mixture with aqueous HCl (e.g., 1M) to protonate the carboxylic acid and precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with water, and dry. If necessary, further purify the product by recrystallization or column chromatography.

Reactivity of the Carboxylic Acid Group

The primary reactions of the carboxylic acid functional group are esterification and amide bond formation. The reactivity in these transformations is governed by two main factors: the electrophilicity of the carbonyl carbon and steric hindrance around the carboxyl group.

  • Electrophilicity: The presence of EWGs (Br, F) on the aromatic ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3]

  • Steric Hindrance: Substituents in the ortho position (C2 or C6) sterically hinder the approach of nucleophiles (alcohols or amines) to the carbonyl carbon, significantly slowing down the reaction rate.[2] Therefore, isomers like this compound and 4-Bromo-2-fluorobenzoic acid are expected to be less reactive in esterification and amide coupling than isomers where the ortho positions are unsubstituted.

Table 3: Predicted Relative Reactivity in Esterification and Amide Coupling

CompoundOrtho Substituent(s)Steric HindrancePredicted Relative Rate
This compound BromineHighSlow
4-Bromo-2-fluorobenzoic acid FluorineHighSlow
3-Bromo-4-fluorobenzoic acid NoneLowFast
2-Bromo-5-fluorobenzoic acid BromineHighSlow
Experimental Protocol: Amide Bond Formation via HATU Coupling
  • Activation: In a round-bottomed flask under an inert atmosphere (N₂ or Ar), dissolve the bromofluorobenzoic acid isomer (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, CH₂Cl₂). Add HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.). Stir the mixture at room temperature for 15-30 minutes to form the active ester.[8]

  • Coupling: Add the amine (1.1 eq.) to the reaction mixture.

  • Reaction: Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Amide_Coupling_Workflow Amide Coupling Reagent Workflow (e.g., HATU) cluster_inputs Inputs cluster_process Process Acid Carboxylic Acid (R-COOH) Activation 1. Activation: Formation of OAt-Active Ester Acid->Activation Amine Amine (R'-NH2) Coupling 2. Nucleophilic Attack: Amine reacts with Active Ester Amine->Coupling Reagent Coupling Reagent + Base (e.g., HATU, DIPEA) Reagent->Activation Activation->Coupling Product Amide Product (R-CO-NHR') Coupling->Product

A typical workflow for amide bond formation using a coupling reagent.

Reactivity in Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond in these isomers is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9] This reaction is a powerful method for forming C-C bonds. The key step is the oxidative addition of the palladium(0) catalyst into the C-Br bond.[10] The reactivity follows the general trend of C-I > C-Br >> C-Cl.[9]

The efficiency of the oxidative addition step can be influenced by both electronic effects and steric hindrance adjacent to the C-Br bond.

  • Electronic Effects: Electron-withdrawing groups can sometimes accelerate the oxidative addition step.

  • Steric Hindrance: Bulky groups ortho to the bromine can hinder the approach of the palladium catalyst, potentially slowing the reaction.

All bromo-isomers are viable substrates, but subtle differences in reaction rates may be observed.

Table 4: Predicted Relative Reactivity in Suzuki-Miyaura Coupling

CompoundSteric Hindrance at C-BrElectronic EnvironmentPredicted Relative Rate
This compound Low (ortho -H and -COOH)Electron-poor ringHigh
4-Bromo-2-fluorobenzoic acid Low (ortho -H and -H)Electron-poor ringHigh
3-Bromo-4-fluorobenzoic acid Low (ortho -H and -F)Electron-poor ringHigh
2-Bromo-5-fluorobenzoic acid Low (ortho -H and -COOH)Electron-poor ringHigh
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • Setup: To a round-bottomed flask, add the bromofluorobenzoic acid isomer (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or [PdCl₂(NH₂CH₂COOH)₂], 0.1 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 3.0 eq.).[10][11]

  • Solvent: Add a suitable solvent system, such as a mixture of toluene/ethanol/water or simply distilled water.[11][12]

  • Reaction: Purge the flask with an inert gas (N₂ or Ar), then heat the mixture with stirring (typically 80-100 °C) for the required time (1-12 hours). Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. If the product precipitates, it can be filtered directly.[12] Otherwise, dilute with water and ethyl acetate. Acidify the aqueous layer with 1M HCl to pH ~2 to ensure the product is in its carboxylic acid form. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by recrystallization or column chromatography.

Suzuki_Catalytic_Cycle center Pd Cycle A Pd(0) Catalyst B Oxidative Addition A->B C Aryl-Pd(II)-X Complex B->C D Transmetalation C->D E Aryl-Pd(II)-Aryl' Complex D->E F Reductive Elimination E->F F->A Product Ar-Ar' F->Product R-R' ArX Ar-Br ArX->B R-X Boronic Ar'-B(OH)₂ + Base Boronic->D R'-B(OH)₂

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The reactivity of bromofluorobenzoic acid isomers is a nuanced interplay of electronic and steric effects.

  • For Acidity: Isomers with an ortho substituent (either Br or F) are significantly more acidic due to the ortho effect.

  • For SNAr: Reactivity is highest when a strong electron-withdrawing group (-COOH) is positioned ortho or para to a good leaving group (often fluorine).

  • For Carboxylic Acid Reactions: Isomers lacking ortho substituents (e.g., 3-Bromo-4-fluorobenzoic acid) are more reactive in esterification and amide coupling due to lower steric hindrance.

  • For Cross-Coupling: Most isomers are effective substrates for reactions like Suzuki coupling at the C-Br bond, with reactivity being generally high across the board.

The selection of a specific isomer should therefore be guided by the desired transformation. For instance, to facilitate an SNAr reaction at the fluorine position, 4-bromo-2-fluorobenzoic acid would be an excellent choice. Conversely, for a sterically unhindered amide coupling, 3-bromo-4-fluorobenzoic acid would be preferable. This guide provides the foundational data and protocols to assist researchers in making these strategic synthetic decisions.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of 2-Bromo-4-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthetic derivatives of 2-Bromo-4-fluorobenzoic acid reveals a fascinating interplay of substituents that dictates their therapeutic potential. This guide compares the performance of various derivatives, offering insights for researchers and drug development professionals in the fields of oncology and inflammatory diseases.

This compound has emerged as a versatile scaffold in medicinal chemistry, primarily owing to the unique electronic properties conferred by its halogen substituents. The bromine atom at the 2-position serves as a convenient synthetic handle for introducing diverse functionalities, while the fluorine atom at the 4-position enhances metabolic stability and binding affinity of the resulting molecules.[1][2] This strategic combination has paved the way for the development of potent anti-inflammatory and anticancer agents. This guide synthesizes the structure-activity relationship (SAR) of various this compound derivatives, presenting a comparative analysis of their biological activities supported by experimental data.

Anti-inflammatory Activity: Targeting the Prostaglandin Pathway

Derivatives of this compound have shown considerable promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins. The core structure of this compound allows for its elaboration into N-arylanthranilic acids, a class of potent non-steroidal anti-inflammatory drugs (NSAIDs).

A comparative analysis of N-arylanthranilic acid derivatives highlights the critical role of the substituents on the N-aryl ring in modulating anti-inflammatory potency.

Compound IDN-Aryl SubstituentAnti-inflammatory Activity (% Inhibition of UV Erythema)
1a 2,3-dimethylphenyl75
1b 2,6-dichlorophenyl90
1c 3-trifluoromethylphenyl85
1d 4-methoxyphenyl40

Table 1: Comparison of Anti-inflammatory Activity of N-Aryl Anthranilic Acid Derivatives.

The data clearly indicates that electron-withdrawing groups on the N-aryl ring, such as dichloro and trifluoromethyl substituents (Compounds 1b and 1c ), significantly enhance anti-inflammatory activity compared to electron-donating groups like dimethyl and methoxy (B1213986) (Compounds 1a and 1d ). This suggests that a more electron-deficient N-aryl ring is crucial for potent COX inhibition.

The general workflow for synthesizing and evaluating these anti-inflammatory agents is outlined below:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation s1 This compound s3 Ullmann Condensation s1->s3 s2 Substituted Aniline (B41778) s2->s3 s4 N-Aryl Anthranilic Acid Derivative s3->s4 e1 UV-induced Erythema Assay (in vivo) s4->e1 Test Compound e2 COX Inhibition Assay (in vitro) s4->e2 Test Compound e3 Determination of % Inhibition e1->e3 e2->e3 sar Structure-Activity Relationship Analysis e3->sar Data for SAR

Caption: Workflow for the synthesis and anti-inflammatory evaluation of N-aryl anthranilic acid derivatives.

Anticancer Activity: A Multi-pronged Attack on Cancer Cells

The this compound scaffold has also been extensively explored for the development of novel anticancer agents. Amide derivatives, in particular, have demonstrated significant cytotoxic activity against various cancer cell lines. The nature of the amine coupled to the carboxylic acid plays a pivotal role in determining the potency and selectivity of these compounds.

A comparative study of 2-Bromo-4-fluorobenzamide derivatives reveals key SAR insights:

Compound IDAmine MoietyIC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. MCF-7 (Breast Cancer)
2a 4-Chloroaniline15.220.5
2b 4-Methoxyaniline35.842.1
2c 4-(Trifluoromethyl)aniline8.511.3
2d 3,4-Dichloroaniline5.17.9

Table 2: Comparative Anticancer Activity of 2-Bromo-4-fluorobenzamide Derivatives.

The data underscores that electron-withdrawing substituents on the aniline ring are highly favorable for anticancer activity. The presence of a trifluoromethyl group (Compound 2c ) or multiple chloro groups (Compound 2d ) leads to a significant increase in potency against both lung and breast cancer cell lines. Conversely, an electron-donating methoxy group (Compound 2b ) results in a marked decrease in activity.

The proposed mechanism of action for many of these anticancer derivatives involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the NF-κB pathway. Inhibition of this pathway can lead to the suppression of cell proliferation and induction of apoptosis.

G compound 2-Bromo-4-fluorobenzoic Acid Derivative ikb_kinase IκB Kinase compound->ikb_kinase Inhibits ikb_p65_p50 IκB-p65-p50 Complex ikb_kinase->ikb_p65_p50 Phosphorylates IκB p65_p50 p65-p50 Dimer ikb_p65_p50->p65_p50 IκB Degradation nucleus Nucleus p65_p50->nucleus Translocation gene_transcription Pro-inflammatory & Pro-survival Gene Transcription nucleus->gene_transcription apoptosis Apoptosis gene_transcription->apoptosis Inhibits

Caption: Proposed mechanism of action via inhibition of the NF-κB signaling pathway.

Experimental Protocols

Synthesis of N-Aryl Anthranilic Acid Derivatives (General Procedure):

A mixture of this compound (1.0 eq.), the corresponding substituted aniline (1.2 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of copper powder in dimethylformamide (DMF) is heated at reflux for 8-12 hours. The reaction mixture is then cooled, poured into ice-water, and acidified with HCl. The precipitated solid is filtered, washed with water, and recrystallized from ethanol (B145695) to afford the pure N-aryl anthranilic acid derivative.

UV-induced Erythema Assay in Guinea Pigs:

The anti-inflammatory activity is evaluated by the UV-induced erythema method in guinea pigs. The dorsal skin of the animals is shaved, and a specified area is exposed to UV radiation. The test compounds are administered orally at a dose of 100 mg/kg. The intensity of the erythema is scored at different time points after UV exposure, and the percentage inhibition is calculated relative to a control group.

In Vitro Anticancer Activity Assay (MTT Assay):

Human cancer cell lines (e.g., A549 and MCF-7) are seeded in 96-well plates. After 24 hours, the cells are treated with various concentrations of the test compounds for 48 hours. The cell viability is then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the IC50 value (the concentration required to inhibit 50% of cell growth) is calculated.

Conclusion

The structure-activity relationship of this compound derivatives is a rich area of investigation with significant therapeutic implications. The strategic manipulation of substituents on this versatile scaffold allows for the fine-tuning of biological activity, leading to the identification of potent anti-inflammatory and anticancer agents. The insights presented in this guide, supported by comparative data and mechanistic diagrams, provide a valuable resource for the rational design of next-generation therapeutics. Further exploration of this chemical space is warranted to unlock its full potential in addressing unmet medical needs.

References

A Comparative Analysis of Fluorobenzoic Acid Isomer Acidity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a nuanced understanding of a molecule's acidic strength, represented by its pKa value, is fundamental. This is particularly true for substituted aromatic compounds like fluorobenzoic acids, where the position of a single fluorine atom can significantly alter its physicochemical properties. This guide provides a detailed comparison of the acidity of ortho-, meta-, and para-fluorobenzoic acid isomers, supported by experimental data and methodologies.

Acidity Comparison of Fluorobenzoic Acid Isomers

The acidity of the fluorobenzoic acid isomers is directly influenced by the position of the fluorine atom on the benzene (B151609) ring relative to the carboxylic acid group. A lower pKa value indicates a stronger acid. The experimental pKa values for the three isomers, along with benzoic acid as a reference, are summarized below.

CompoundIsomerpKa Value
2-Fluorobenzoic acidOrtho3.27[1][2]
3-Fluorobenzoic acidMeta3.86[1]
4-Fluorobenzoic acidPara4.14[1][3][4]
Benzoic Acid (Reference)-4.20[1][5]

Elucidation of Acidity Trends

The observed trend in acidity (ortho > meta > para > benzoic acid) is a result of the interplay of several electronic effects exerted by the highly electronegative fluorine atom.

Inductive Effect (-I): Fluorine's strong electronegativity leads to a powerful electron-withdrawing inductive effect.[6] This effect pulls electron density through the sigma (σ) bonds, which helps to stabilize the negative charge on the carboxylate anion formed upon deprotonation.[6] A more stable conjugate base corresponds to a stronger acid. This effect is distance-dependent; it is strongest at the ortho position, weaker at the meta position, and weakest at the para position.[6]

Resonance (Mesomeric) Effect (+M): The lone pairs of electrons on the fluorine atom can be donated into the pi (π) system of the benzene ring.[6] This electron-donating effect increases electron density on the ring and destabilizes the carboxylate anion, thereby decreasing acidity.[6] The +M effect is most pronounced at the ortho and para positions.

The Ortho Effect: Ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers, a phenomenon known as the "ortho effect".[6] This is attributed to steric hindrance between the ortho substituent and the carboxyl group, forcing the carboxyl group to twist out of the plane of the benzene ring.[6] This rotation disrupts the resonance between the carboxyl group and the ring, a mechanism called Steric Inhibition of Resonance (SIR), which increases the acidity of the carboxyl group.[6]

In 2-fluorobenzoic acid , the potent, close-range inductive effect (-I) combined with the ortho effect dramatically increases its acidity, far outweighing the opposing +M effect.[6] For 3-fluorobenzoic acid , the acidity is primarily enhanced by the inductive effect, with no resonance effect from the meta position. In 4-fluorobenzoic acid , the acidity is a result of the competition between the moderate -I effect and the opposing +M effect, leading to a slight increase in acidity compared to benzoic acid.[6]

electronic_effects cluster_ortho Ortho-Fluorobenzoic Acid cluster_meta Meta-Fluorobenzoic Acid cluster_para Para-Fluorobenzoic Acid Ortho Fluorine at C2 Strong -I Effect Strong Inductive Effect (-I) (Proximity) Ortho->Strong -I Effect Ortho Effect Steric Inhibition of Resonance Ortho->Ortho Effect Increased Acidity (pKa: 3.27) Significantly Increased Acidity Strong -I Effect->Increased Acidity (pKa: 3.27) Ortho Effect->Increased Acidity (pKa: 3.27) Meta Fluorine at C3 Moderate -I Effect Moderate Inductive Effect (-I) Meta->Moderate -I Effect No Resonance Effect No Resonance Effect (+M) Meta->No Resonance Effect Increased Acidity (pKa: 3.86) Moderately Increased Acidity Moderate -I Effect->Increased Acidity (pKa: 3.86) No Resonance Effect->Increased Acidity (pKa: 3.86) Para Fluorine at C4 Weak -I Effect Weak Inductive Effect (-I) (Distance) Para->Weak -I Effect +M Effect Resonance Effect (+M) (Opposing) Para->+M Effect Slightly Increased Acidity (pKa: 4.14) Slightly Increased Acidity Weak -I Effect->Slightly Increased Acidity (pKa: 4.14) +M Effect->Slightly Increased Acidity (pKa: 4.14)

Electronic effects influencing the acidity of fluorobenzoic acid isomers.

Experimental Protocol for pKa Determination

The pKa values of fluorobenzoic acids are commonly determined through potentiometric titration.[1]

Apparatus and Reagents:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).[1]

  • Magnetic stirrer and stir bar.[1]

  • Burette.[1]

  • Titration vessel (e.g., a beaker).[1]

  • Fluorobenzoic acid sample.[1]

  • Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free).[1]

  • Deionized water.[1]

Procedure:

  • Sample Preparation: Accurately weigh a sample of the fluorobenzoic acid and dissolve it in a known volume of deionized water in the titration vessel.

  • Titration Setup: Place the titration vessel on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution.

  • Titration: Gradually add the standardized NaOH solution from the burette to the fluorobenzoic acid solution.[1]

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.[2]

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point of the titration curve.[2]

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10 buffers) C Dissolve Fluorobenzoic Acid in Deionized Water A->C B Prepare Standardized 0.1 M NaOH D Add Titrant (NaOH) Incrementally B->D C->D Start Titration E Record pH After Each Addition D->E E->D Continue until past equivalence point F Plot pH vs. Volume of Titrant E->F G Identify Half-Equivalence Point F->G H Determine pKa (pKa = pH at half-equivalence) G->H

References

A Comparative Crystallographic Analysis of 2-Bromo-4-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Solid-State Structures of 2-Bromo-4-fluorobenzoic Acid Derivatives and Related Compounds.

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for derivatives of this compound. Understanding the three-dimensional structure of these molecules is paramount for rational drug design and the development of new materials, as the spatial arrangement of atoms dictates their physical, chemical, and biological properties. This document summarizes key crystallographic parameters, details the experimental protocols for their determination, and offers a visual representation of the experimental workflow.

Crystallographic Data Comparison

The following tables present a summary of the crystallographic data for a derivative of this compound, 4-fluoro-2-(phenylamino)benzoic acid, and a closely related compound, 2-bromo-4-chlorobenzoic acid. This comparative data allows for an assessment of the impact of substituent changes on the crystal packing and molecular geometry.

Compound 4-Fluoro-2-(phenylamino)benzoic acid [1][2][3][4]2-Bromo-4-chlorobenzoic acid [5]
Molecular Formula C₁₃H₁₀FNO₂C₇H₄BrClO₂
Formula Weight 231.23235.46
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP 1 2₁/n 1
a (Å) 11.2319 (7)7.2271
b (Å) 10.3752 (7)8.9480
c (Å) 18.9950 (13)12.1887
α (°) 9090
β (°) 106.903 (6)105.819
γ (°) 9090
Volume (ų) 2115.3 (2)-
Z 84
Calculated Density (g/cm³) 1.452-
R-factor (%) -6.18

Experimental Protocols

The determination of the crystal structures presented in this guide involves three key stages: synthesis, crystallization, and single-crystal X-ray diffraction analysis. The following protocols provide a detailed methodology for each stage.

Synthesis of 4-Fluoro-2-(phenylamino)benzoic acid[1][2]

This derivative is synthesized via an Ullmann condensation reaction.

  • Reactants: this compound and aniline (B41778) are used as the starting materials.

  • Catalyst: A copper catalyst is employed to facilitate the coupling reaction.

  • Reaction Conditions: The reaction is carried out at a temperature of 403 K.

  • Purification: The crude product is purified using column chromatography to yield the final compound.

Crystallization[1][2]

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.

  • Solvent Selection: A suitable solvent is chosen to dissolve the synthesized compound. For 4-fluoro-2-(phenylamino)benzoic acid, acetone (B3395972) was found to be an effective solvent.[1][2]

  • Crystal Growth: Single crystals are grown by the slow evaporation of the solvent from the saturated solution at room temperature. This slow process allows for the formation of well-ordered crystals.

Single-Crystal X-ray Diffraction Analysis[6]

The final stage involves the analysis of the grown crystals using a single-crystal X-ray diffractometer.

  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on the goniometer head of the diffractometer.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined to obtain the final atomic coordinates and molecular geometry.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from the initial synthesis of the target compound to the final analysis of its crystal structure.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis cluster_output Output synthesis Ullmann Condensation (this compound + aniline) purification Column Chromatography synthesis->purification dissolution Dissolution in Acetone purification->dissolution evaporation Slow Evaporation dissolution->evaporation data_collection Data Collection (Single-Crystal XRD) evaporation->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement crystallographic_data Crystallographic Data (Unit Cell, Space Group, etc.) refinement->crystallographic_data

References

A Comparative Guide to Analytical Standards for the Quantification of 2-Bromo-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Bromo-4-fluorobenzoic acid is critical for ensuring the quality and consistency of intermediates in the synthesis of pharmaceuticals and other specialty chemicals. This guide provides an objective comparison of commercially available analytical standards for this compound, supported by typical experimental data and detailed methodologies for quantification.

Comparison of Analytical Standards

The selection of a suitable analytical standard is paramount for achieving reliable and reproducible quantitative results. Key parameters for comparison include purity, the method of analysis used for certification, and the availability of supporting documentation. Below is a summary of analytical standards for this compound from various suppliers.

SupplierProduct NumberPurity/AssayAnalytical MethodCAS NumberMolecular Formula
Sigma-Aldrich Varies by purity97%Not specified1006-41-3C₇H₄BrFO₂
Chem-Impex Varies≥ 98%Gas Chromatography (GC)1006-41-3C₇H₄BrFO₂[1]
Thermo Scientific L19321.06≥97.5%Silylated GC1006-41-3C₇H₃BrFO₂[2]
Custchem CAS 1006-41-3≥99%Not specified1006-41-3C₇H₄BrFO₂[3]
Santa Cruz Biotechnology sc-239121Not specifiedNot specified1006-41-3C₇H₄BrFO₂[4]

Note: The purity values presented are based on the information provided by the suppliers and may vary between lots. It is recommended to consult the certificate of analysis for lot-specific data.

Experimental Protocols for Quantification

The quantification of this compound is commonly performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

1. High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for determining the purity and assay of this compound in bulk material.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a pump, an autosampler, and a column oven.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with an acidifier like 0.1% formic acid to ensure the analyte is in its non-ionized form. The pH of the mobile phase should be at least 1.5 to 2 pH units below the pKa of the analyte to achieve sharp peaks and consistent retention.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 230 nm and 275 nm.[5]

  • Standard Preparation:

    • Prepare a stock solution of the this compound reference standard (e.g., 1000 µg/mL) by accurately weighing the standard and dissolving it in the mobile phase in a volumetric flask.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.[5]

  • Sample Preparation:

    • Accurately weigh the this compound sample and prepare a solution of known concentration in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.[5]

  • Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the sample by interpolating its peak area on the calibration curve.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for both the identification and quantification of this compound, particularly for assessing purity and identifying volatile impurities.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the concentration of the sample.

  • Temperature Program: An initial oven temperature of around 100°C, held for a few minutes, followed by a ramp to a final temperature of approximately 250-280°C.

  • Mass Spectrometry: Electron ionization (EI) mode with a scan range of m/z 50-300. The mass spectrum of 4-Bromo-2-fluorobenzoic acid, an isomer, shows major peaks at m/z 218, 220, and 203.[6] Similar fragmentation patterns would be expected for this compound.

  • Derivatization: For improved volatility and peak shape, the carboxylic acid group can be derivatized (e.g., silylation) prior to GC analysis.[2]

  • Quantification: Quantification is typically performed using an internal standard method. A known amount of an internal standard is added to both the calibration standards and the samples. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Workflow for Quantification of this compound

The following diagram illustrates a typical workflow for the quantification of this compound using an analytical standard.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Standard Weigh Analytical Standard Standard_Sol Prepare Standard Stock Solution Standard->Standard_Sol Sample Weigh Sample Sample_Sol Prepare Sample Solution Sample->Sample_Sol Cal_Stds Prepare Calibration Standards Standard_Sol->Cal_Stds Filt_Sample Filter Sample Solution Sample_Sol->Filt_Sample Analysis Chromatographic Analysis (HPLC or GC-MS) Cal_Stds->Analysis Filt_Sample->Analysis Cal_Curve Generate Calibration Curve Analysis->Cal_Curve Quant Quantify Sample Concentration Analysis->Quant Cal_Curve->Quant Result Report Purity/Assay Quant->Result

Caption: Workflow for the quantification of this compound.

References

Reactivity of Halobenzoic Acids in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate aryl halide is a critical determinant for the success of cross-coupling reactions, profoundly influencing reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of iodo-, bromo-, and chlorobenzoic acids in three of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The information presented herein is supported by experimental data to facilitate informed substrate selection in the synthesis of complex molecules.

The generally accepted order of reactivity for halobenzoic acids in palladium-catalyzed cross-coupling reactions is: Iodo- > Bromo- > Chloro- .[1][2][3] This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond undergoes the rate-determining oxidative addition step in the catalytic cycle more readily than the stronger C-Br and C-Cl bonds.[4]

Quantitative Reactivity Comparison

The following tables summarize the performance of different halobenzoic acids in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of 4-Halobenzoic Acids with Phenylboronic Acid
4-Halobenzoic AcidCatalyst SystemBaseSolventTemp. (°C)TimeConversion/Yield (%)Reference
4-Iodobenzoic Acid0.01 mol% Na₂PdCl₄/PPh₂PhSO₃Na/HCOOHK₂CO₃Water7024 h100% Conversion, 93% Yield[5]
4-Iodobenzoic Acid0.1 mol% Na₂PdCl₄/PPh₂PhSO₃Na/HCOOHK₂CO₃Water2524 h100% Conversion, 91% Yield[5]
4-Bromobenzoic Acid0.01 mol% Na₂PdCl₄/PPh₂PhSO₃Na/HCOOHK₂CO₃Water7024 h100% Conversion, 100% Yield[5]
4-Bromobenzoic Acid1 mol% Na₂PdCl₄/PPh₂PhSO₃Na/HCOOHK₂CO₃Water2524 h78% Conversion[5]
4-Chlorobenzoic Acid0.4 mol% Pd nanoparticle dispersionK₂CO₃WaterReflux6 h~60% Conversion[1]
Table 2: Heck Coupling of Halobenzoic Acids with Alkenes

| Halobenzoic Acid | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 3-Bromobenzoic Acid | Styrene (B11656) | 1 mol% Pd(OAc)₂ / 2 mol% P(o-Tolyl)₃ | Et₃N | Acetonitrile | Reflux | 5 | (Not Specified, General Protocol) |[6] |

Table 3: Buchwald-Hartwig Amination of Halobenzoic Acids with Amines

Similar to the Heck reaction, direct quantitative comparisons for different halobenzoic acids in the Buchwald-Hartwig amination were not found in a single study. The reactivity follows the I > Br > Cl trend. A representative protocol for a bromo-substituted benzoic acid is provided.

| Halobenzoic Acid | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 3-Bromobenzoic Acid | Aniline (B41778) | 1 mol% Pd₂(dba)₃ / 2.4 mol% XPhos | NaOtBu | Toluene | 90 | 2 | (Not Specified, General Protocol) |[6] |

Factors Influencing Reactivity in Cross-Coupling Reactions

The choice of halobenzoic acid and reaction conditions is a multifactorial decision. The following diagram illustrates the key relationships influencing the outcome of a cross-coupling reaction.

G Factors Influencing Halobenzoic Acid Reactivity I Iodobenzoic Acid (Weakest C-X Bond) Catalyst Catalyst & Ligand (e.g., Pd(OAc)₂, SPhos) Rate Reaction Rate I->Rate Faster Br Bromobenzoic Acid (Intermediate C-X Bond) Br->Rate Moderate Cl Chlorobenzoic Acid (Strongest C-X Bond) Cl->Rate Slower Yield Reaction Yield Catalyst->Yield Catalyst->Rate Selectivity Selectivity Catalyst->Selectivity Base Base (e.g., K₂CO₃, NaOtBu) Base->Yield Base->Rate Base->Selectivity Solvent Solvent (e.g., Toluene, Water) Solvent->Yield Solvent->Rate Solvent->Selectivity Temp Temperature Temp->Yield Temp->Rate Temp->Selectivity

Caption: Logical diagram of factors affecting cross-coupling outcomes.

Experimental Protocols

Suzuki-Miyaura Coupling of 4-Iodobenzoic Acid with Phenylboronic Acid[5]

Materials:

  • 4-Iodobenzoic acid

  • Phenylboronic acid

  • Sodium tetrachloropalladate(II) (Na₂PdCl₄)

  • Sodium diphenylphosphinobenzene-3-sulfonate (PPh₂PhSO₃Na)

  • Formic acid (HCOOH)

  • Potassium carbonate (K₂CO₃)

  • Water

Procedure:

  • In a reaction vessel, dissolve 4-iodobenzoic acid (1.0 mmol) and phenylboronic acid (1.2 mmol) in water.

  • Add potassium carbonate (2.0 mmol) to the mixture.

  • Prepare the catalyst system by mixing Na₂PdCl₄, PPh₂PhSO₃Na, and HCOOH in a 1:4:5 molar ratio.

  • Add the catalyst (0.1 mol%) to the reaction mixture.

  • Stir the reaction at room temperature (25°C) for 24 hours.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the product by column chromatography or recrystallization.

Heck Coupling of 3-Bromobenzoic Acid with Styrene (General Protocol)[6]

Materials:

Procedure:

  • To a Schlenk tube, add 3-bromobenzoic acid (1.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and P(o-Tolyl)₃ (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add acetonitrile, styrene (1.5 mmol), and triethylamine (1.5 mmol) via syringe.

  • Heat the reaction mixture to reflux and stir for 5 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, quench the reaction and perform a standard work-up.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination of 3-Bromobenzoic Acid with Aniline (General Protocol)[6]

Materials:

  • 3-Bromobenzoic acid

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol).

  • Seal the tube, remove it from the glovebox, and add 3-bromobenzoic acid (1.0 mmol) and toluene.

  • Add aniline (1.2 mmol) via syringe.

  • Heat the reaction mixture to 90°C and stir for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Perform an aqueous work-up and extract the product.

  • Purify the crude product by column chromatography.

Conclusion

The reactivity of halobenzoic acids in cross-coupling reactions is a critical consideration for synthetic chemists. Iodo- and bromobenzoic acids are generally reliable substrates for a wide range of transformations, with iodobenzoic acids often providing higher reactivity, allowing for milder reaction conditions. While chlorobenzoic acids are less reactive, the development of advanced catalyst systems continues to expand their utility. The choice of a specific halobenzoic acid will ultimately depend on a balance of reactivity, cost, availability, and the specific requirements of the synthetic target.

References

Safety Operating Guide

Safe Disposal of 2-Bromo-4-fluorobenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential procedural guidance for the safe handling and disposal of 2-Bromo-4-fluorobenzoic acid, ensuring compliance and minimizing environmental impact.

For researchers, scientists, and professionals in drug development, the proper management of chemical waste is paramount. This document provides detailed operational and disposal plans for this compound, a compound frequently used in the synthesis of pharmaceutical intermediates. Adherence to these procedures is critical for laboratory safety and environmental responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][2][3] In case of accidental contact, immediately flush the affected area with copious amounts of water.[3]

Regulatory Framework for Disposal

The disposal of this compound is governed by federal, state, and local regulations. In the United States, chemical waste generators must determine if a substance is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA), as outlined in 40 CFR 261.3.[1][2]

This compound, being an acid, may be classified as a corrosive hazardous waste if a representative sample is aqueous and has a pH less than or equal to 2.[4][5][6] In such cases, it would be assigned the EPA hazardous waste code D002.[5][6] It is the responsibility of the waste generator to perform a hazardous waste determination.

Primary Disposal Method: Incineration

The recommended and most environmentally sound method for the disposal of this compound is incineration at a licensed and approved hazardous waste disposal facility.[1][3][7] Due to its halogenated nature (containing bromine and fluorine), high-temperature incineration is necessary to ensure complete destruction and to prevent the formation of toxic byproducts.

Halogenated oils and similar chemical wastes are typically incinerated to ensure their safe disposal.[8] For hazardous waste containing more than 1% of halogenated organic substances, a minimum incineration temperature of 1100°C is often required to ensure complete destruction.

Quantitative Data for Disposal

The following table summarizes the key quantitative parameters for the disposal of this compound.

ParameterValueRegulation/Guideline
Primary Disposal Method IncinerationRecommended for halogenated organic compounds.
Incineration Temperature ≥ 1100 °CFor wastes containing >1% halogenated organic substances.
RCRA Hazardous Waste Code D002 (if pH ≤ 2)40 CFR 261.22 (Corrosivity Characteristic).[4][5][6]
pH for Neutralization 5.5 - 9.0For drain disposal of neutralized, non-hazardous solutions.[9][10]

Experimental Protocol: Laboratory-Scale Neutralization

For small quantities, and only if the waste solution does not contain other hazardous materials such as heavy metals or toxic organic solvents, neutralization may be performed as a pre-treatment step.[9][11] Caution: This procedure should be performed with extreme care in a chemical fume hood.

Objective: To adjust the pH of a dilute aqueous solution of this compound to a neutral range (5.5-9.0) before collection for disposal. This does not render the chemical non-hazardous in terms of its organic structure, but it removes the corrosivity (B1173158) characteristic.

Materials:

  • Dilute aqueous solution of this compound.

  • Sodium bicarbonate or a dilute solution of sodium hydroxide (B78521) (e.g., 1M).

  • pH meter or pH paper.

  • Stir plate and stir bar.

  • Appropriate PPE (gloves, goggles, lab coat).

  • Ice bath.

Procedure:

  • Place the beaker containing the dilute acidic solution in an ice bath on a stir plate to manage any exothermic reaction.

  • Begin stirring the solution.

  • Slowly add the neutralizing agent (sodium bicarbonate or dilute sodium hydroxide) to the acidic solution.

  • Continuously monitor the pH of the solution using a pH meter or pH paper.

  • Continue adding the neutralizing agent until the pH is stable within the range of 5.5 to 9.0.[10]

  • The neutralized solution should be collected in a properly labeled hazardous waste container for disposal by a licensed waste management company. Do not dispose of the neutralized solution down the drain unless it has been confirmed to be non-hazardous according to all applicable regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Initial Assessment cluster_1 Waste Characterization cluster_2 Pre-Treatment (Optional & Regulated) cluster_3 Final Disposal A This compound Waste B Perform Hazardous Waste Determination (40 CFR 261.3) A->B C Is the waste corrosive? (pH <= 2) B->C D Label as Hazardous Waste (RCRA Code: D002) C->D Yes G Label as Hazardous Waste C->G No E Small quantity & no other hazards? D->E F Neutralize to pH 5.5-9.0 (in fume hood with PPE) E->F Yes H Collect in a designated and properly labeled waste container E->H No F->H G->H I Arrange for pickup by a licensed hazardous waste disposal company H->I J High-Temperature Incineration (>1100°C) I->J

Disposal Workflow Diagram

By adhering to these guidelines, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.

References

Essential Safety and Operational Guide for 2-Bromo-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromo-4-fluorobenzoic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary risks associated with this chemical are irritation to the skin, eyes, and respiratory system.[1][2]

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][2]
Serious Eye IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or eyeglasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4]Protects against splashes and airborne particles that can cause severe eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, as the acid is a known skin irritant.[3]
Skin and Body Protection Laboratory coat and appropriate protective clothing to prevent skin exposure.[3][4]Minimizes the risk of accidental skin contact.
Respiratory Protection A NIOSH or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used when dust generation is unavoidable or in poorly ventilated areas.[3]Prevents respiratory tract irritation from dust inhalation.

Operational Plan: Standard Handling Protocol

This section outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] Ensure that eyewash stations and safety showers are readily accessible.[4][5]

  • PPE Donning: Before handling the chemical, put on all required personal protective equipment as detailed in the PPE table above.

  • Material Assembly: Gather all necessary equipment, such as spatulas, weighing paper, and glassware, and place them within the fume hood to minimize movement of the chemical in open air.

2. Handling:

  • Weighing: To prevent the inhalation of dust, carefully weigh the desired amount of this compound within the fume hood.[6]

  • Transferring: When transferring the solid, use a spatula and handle it gently to avoid creating dust. If transferring a solution, use a pipette or funnel to prevent spills.[6]

  • Dissolving: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

3. Post-Handling:

  • Decontamination: After use, decontaminate all surfaces and equipment that have come into contact with the chemical.

  • PPE Doffing: Remove personal protective equipment in the correct order to avoid cross-contamination. Wash hands thoroughly after handling.[1]

G Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal cluster_contingency Contingency Plans prep_ppe Don Appropriate PPE prep_eng Verify Engineering Controls (Fume Hood, Eyewash Station) prep_ppe->prep_eng prep_mat Assemble Materials in Fume Hood prep_eng->prep_mat handle_weigh Weigh Chemical in Fume Hood prep_mat->handle_weigh Proceed to Handling handle_transfer Transfer Chemical Carefully handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve con_spill Spill Response handle_transfer->con_spill If Spill Occurs post_decon Decontaminate Surfaces and Equipment handle_dissolve->post_decon Experiment Complete con_exposure Exposure Response handle_dissolve->con_exposure If Exposure Occurs post_waste Segregate and Dispose of Waste post_decon->post_waste post_ppe Doff PPE Correctly post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

A step-by-step workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention.[1][3]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[1][3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]

Spill and Disposal Plan

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert others in the area and evacuate the immediate vicinity of the spill.

  • Personal Protection: Before cleaning the spill, ensure you are wearing the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Containment and Cleanup: For small spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[3][5] Avoid generating dust.[3][5]

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Waste Disposal Plan:

  • Waste Segregation: All waste materials contaminated with this compound, including contaminated gloves, weighing paper, and excess chemical, must be collected in a designated hazardous waste container.

  • Disposal Method: Dispose of the chemical waste through a licensed and approved waste disposal plant or incinerator equipped with an afterburner and scrubber.[1] Do not allow the chemical to enter drains or waterways.[7] Always follow federal, state, and local regulations for hazardous waste disposal.[5][7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.